Pemetrexed L-glutamic acid
Description
Structure
2D Structure
Properties
CAS No. |
144051-68-3 |
|---|---|
Molecular Formula |
C25H28N6O9 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1 |
InChI Key |
COZFORXRWZIVED-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pemetrexed: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticancer agent pemetrexed, with a focus on its synthesis originating from L-glutamic acid, its discovery, and its mechanism of action. Pemetrexed is a multi-targeted antifolate drug pivotal in the treatment of various cancers, most notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer. This document details the chemical synthesis, including key reactions and intermediates, and provides structured data on reaction yields and enzyme inhibition. Furthermore, it elucidates the drug's mechanism of action through detailed signaling pathway diagrams.
Discovery and Development
Pemetrexed, marketed under the brand name Alimta®, was discovered by Professor Edward C. Taylor at Princeton University and developed by Eli Lilly and Company.[1][2] The development of pemetrexed arose from research into novel antifolates with improved therapeutic profiles. The core concept was to design a molecule that could simultaneously inhibit multiple folate-dependent enzymes involved in the biosynthesis of purines and pyrimidines, thereby overcoming resistance mechanisms associated with single-target agents. This multi-targeted approach led to the synthesis of a pyrrolo[2,3-d]pyrimidine-based folate analogue, which demonstrated potent antitumor activity.[2]
Mechanism of Action
Pemetrexed is a cell-cycle phase-specific drug that belongs to the class of antimetabolites.[3] It exerts its cytotoxic effects by inhibiting three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): The primary target of pemetrexed.[4] Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, which is responsible for reducing dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[3]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): These enzymes are involved in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT and AICART, pemetrexed disrupts the production of purine nucleotides necessary for both DNA and RNA synthesis.
The inhibition of these multiple enzymatic sites leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing S-phase arrest and apoptosis in rapidly dividing cancer cells.[3]
Signaling Pathway
The following diagram illustrates the key targets of pemetrexed within the folate metabolism pathway and its downstream effects on nucleotide synthesis.
Caption: Pemetrexed's mechanism of action targeting key folate pathway enzymes.
Chemical Synthesis
The synthesis of pemetrexed is a multi-step process that utilizes L-glutamic acid as a chiral starting material. The general synthetic strategy involves the preparation of a key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, followed by its coupling with the diethyl ester of L-glutamic acid. The final step is the saponification of the resulting diethyl ester to yield pemetrexed.
Synthetic Workflow
Caption: Synthetic workflow for Pemetrexed starting from key intermediates.
Experimental Protocols
Step 1: Preparation of Pemetrexed Diethyl Ester p-toluenesulfonate salt [5][6]
-
To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 eq).
-
Cool the mixture to 0-5 °C and add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a solution of L-glutamic acid diethyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in ethanol and add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethanol.
-
Stir the mixture at 50-60 °C for 1-2 hours, then cool to room temperature to allow for precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford pemetrexed diethyl ester p-toluenesulfonate salt.
Step 2: Saponification to Pemetrexed Diacid [7][8]
-
Suspend the pemetrexed diethyl ester p-toluenesulfonate salt (1.0 eq) in a mixture of ethanol and water.
-
Cool the suspension to 0-5 °C and add a solution of sodium hydroxide (2.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the saponification is complete (monitored by HPLC).
-
After completion, adjust the pH of the solution to 3-4 with 1N hydrochloric acid to precipitate the product.
-
Stir the resulting suspension for 1-2 hours at room temperature.
-
Filter the solid, wash with water and then with ethanol.
-
Dry the solid under vacuum at 40-50 °C to yield pemetrexed diacid.
Quantitative Data
Table 1: Synthetic Yields
| Step | Product | Typical Yield (%) |
| 1 | Pemetrexed Diethyl Ester p-toluenesulfonate salt | 85-95% |
| 2 | Pemetrexed Diacid | 90-98% |
Table 2: Enzyme Inhibition Constants (Ki)
| Enzyme | Inhibitor | Ki (nM) |
| Dihydrofolate Reductase (DHFR) | Pemetrexed | >200[9] |
| Dihydrofolate Reductase (DHFR) | Pemetrexed triglutamate | 0.86[10] |
| Thymidylate Synthase (TS) | Pemetrexed triglutamate | 2.5 - 3.1[10] |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed polyglutamates | Potent inhibition |
Note: The polyglutamated forms of pemetrexed are more potent inhibitors of TS and DHFR than the parent compound.
Conclusion
Pemetrexed stands as a significant achievement in rational drug design, effectively targeting multiple key enzymes in the folate metabolic pathway. Its synthesis, originating from L-glutamic acid, is a well-established process that provides the foundation for its clinical use. The multi-targeted mechanism of action of pemetrexed provides a broader spectrum of activity and a means to circumvent certain resistance mechanisms, making it a cornerstone in the treatment of specific solid tumors. This guide provides a detailed technical resource for professionals in the field of oncology and drug development, summarizing the critical aspects of pemetrexed's chemistry, discovery, and pharmacology.
References
- 1. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Core Mechanism of Pemetrexed: A Multi-Targeted Antifolate Approach to Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a potent, multi-targeted antifolate chemotherapeutic agent widely utilized in the treatment of various solid tumors, most notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Chemically, pemetrexed is an N-acyl-L-glutamic acid, a structural analog of folic acid.[3][4] Its therapeutic efficacy stems from its ability to simultaneously inhibit multiple key folate-dependent enzymes essential for the de novo biosynthesis of purine and pyrimidine nucleotides, thereby disrupting DNA and RNA synthesis and inducing cell death in rapidly dividing cancer cells.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of pemetrexed, detailing its cellular uptake, metabolic activation, and enzymatic inhibition, supported by quantitative data, experimental methodologies, and pathway visualizations.
Cellular Uptake and Metabolic Activation
The journey of pemetrexed from the extracellular space to its intracellular targets is a critical determinant of its cytotoxic activity. This process involves active transport across the cell membrane and subsequent metabolic conversion to its more active polyglutamated forms.
Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5] Once inside the cell, pemetrexed undergoes rapid and extensive polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[6][7][8] This process involves the sequential addition of glutamate residues to the pemetrexed molecule.
The polyglutamated forms of pemetrexed are more potent inhibitors of its target enzymes and are retained within the cell for a longer duration due to their increased negative charge, leading to sustained inhibition of nucleotide synthesis.[6][7][8] This intracellular retention and enhanced inhibitory activity of the polyglutamated metabolites are key to the prolonged drug action observed with pemetrexed.[7]
Molecular Targets and Inhibition of Nucleotide Synthesis
Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes involved in the purine and pyrimidine biosynthesis pathways:
-
Thymidylate Synthase (TS): The primary target of pemetrexed, TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][9]
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purines and thymidylate.[1][9]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.[1][9]
By inhibiting these enzymes, pemetrexed effectively shuts down the production of the necessary building blocks for DNA and RNA synthesis, leading to S-phase cell cycle arrest and apoptosis. The polyglutamated forms of pemetrexed are significantly more potent inhibitors of TS and GARFT than the monoglutamate form.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes has been quantified through the determination of inhibition constants (Ki). The pentaglutamate form of pemetrexed demonstrates significantly greater inhibitory activity against TS and GARFT compared to the monoglutamate form.
| Enzyme Target | Pemetrexed Monoglutamate Ki (nmol/L) | Pemetrexed Pentaglutamate Ki (nmol/L) |
| Thymidylate Synthase (TS) | 109 ± 9.8 | 1.3 ± 0.1 |
| Dihydrofolate Reductase (DHFR) | 7.2 ± 0.6 | 7.2 ± 0.6 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 ± 540 | 65 ± 5.9 |
Data represents mean Ki concentrations ± SE in cell-free preparations.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to elucidate the mechanism of action of pemetrexed. These protocols are based on commonly employed techniques in the field.
Determination of Enzyme Inhibition Constants (Ki)
A generalized protocol for determining the Ki of pemetrexed against its target enzymes (TS, DHFR, GARFT) typically involves a cell-free enzymatic assay.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human enzymes (TS, DHFR, or GARFT) and their respective substrates and cofactors are prepared in appropriate buffers.
-
Inhibitor Preparation: Pemetrexed (both monoglutamate and polyglutamate forms) is serially diluted to a range of concentrations.
-
Reaction Initiation: Reactions are initiated by adding the enzyme to a mixture containing the substrate, cofactors, and varying concentrations of the inhibitor.
-
Enzyme Activity Measurement: The rate of the enzymatic reaction is monitored over time, typically by measuring the change in absorbance of a substrate or product at a specific wavelength using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors) to determine the Ki value.
Cellular Uptake Assay
This protocol outlines a general method for measuring the uptake of pemetrexed into cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured to a desired confluency in appropriate media.
-
Radiolabeled Pemetrexed: Tritiated ([³H]) pemetrexed is used as a tracer.
-
Uptake Experiment: Cells are incubated with a known concentration of [³H]pemetrexed for various time points.
-
Washing: At each time point, the incubation is stopped, and the cells are washed with ice-cold buffer to remove extracellular [³H]pemetrexed.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The intracellular concentration of pemetrexed is calculated based on the measured radioactivity and the specific activity of the [³H]pemetrexed.
Measurement of Pemetrexed Polyglutamation
A common method to quantify the intracellular conversion of pemetrexed to its polyglutamated forms is through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with pemetrexed for a specified duration, after which they are harvested and lysed.
-
Protein Precipitation: Proteins in the cell lysate are precipitated, typically with an acid like trichloroacetic acid.
-
Sample Preparation: The supernatant containing pemetrexed and its metabolites is collected and prepared for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The different polyglutamated forms of pemetrexed are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.
-
Data Analysis: The concentrations of pemetrexed monoglutamate and its various polyglutamated forms are determined by comparing their peak areas to those of known standards.
Conclusion
Pemetrexed's mechanism of action is a well-defined process involving cellular uptake via folate transporters, intracellular activation through polyglutamation, and the potent inhibition of multiple key enzymes in the nucleotide synthesis pathways. This multi-targeted approach disrupts the fundamental processes of DNA and RNA synthesis, ultimately leading to the death of cancer cells. The enhanced potency and retention of its polyglutamated metabolites are central to its sustained clinical efficacy. A thorough understanding of this intricate mechanism is paramount for the continued development and optimization of pemetrexed-based cancer therapies and for identifying potential mechanisms of resistance.
References
- 1. Pemetrexed | Folate Pathway Enzyme Inhibitor [stressmarq.com]
- 2. Pemetrexed disodium heptahydrate | C20H33N5Na2O13 | CID 135564751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pemetrexed | 137281-23-3 [chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. globalrph.com [globalrph.com]
- 9. labshake.com [labshake.com]
An In-Depth Technical Guide to the Molecular Characteristics of Pemetrexed and L-Glutamic Acid
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Pemetrexed and its essential component, L-glutamic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for their quantitative analysis and a visualization of Pemetrexed's mechanism of action.
Molecular Structure and Formula
Pemetrexed is a synthetic antifolate drug, structurally analogous to folic acid, which is a vital component for DNA synthesis. Its chemical structure incorporates a pyrrolo[2,3-d]pyrimidine core linked to a benzoyl group, which is in turn conjugated to an L-glutamic acid moiety. L-glutamic acid is a naturally occurring proteinogenic amino acid that plays a crucial role in cellular metabolism.
Pemetrexed is chemically described as N-(4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid.[1] Its molecular formula is C20H21N5O6 .[2]
L-Glutamic Acid is known chemically as (2S)-2-aminopentanedioic acid.[3] Its molecular formula is C5H9NO4 .[3]
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Pemetrexed and L-glutamic acid.
Table 1: Physicochemical Properties of Pemetrexed
| Property | Value | Reference |
| Molecular Weight | 427.41 g/mol | [2] |
| CAS Number | 137281-23-3 | [2] |
| Melting Point | Crystals from 50% methanol/methylene chloride | [4] |
| Solubility | 89.4 g/L | [4] |
| pKa1 (carboxylic moiety) | 3.6 (Estimated) | [4] |
| pKa2 (carboxylic moiety) | 4.4 (Estimated) | [4] |
| LogP | 0.16 (Estimated) | [4] |
Table 2: Physicochemical Properties of L-Glutamic Acid
| Property | Value | Reference |
| Molecular Weight | 147.13 g/mol | [5] |
| CAS Number | 56-86-0 | [6] |
| Melting Point | ~200-220 °C (392-428 °F) | [3] |
| Solubility in Water | Highly soluble | [3] |
| pKa1 (α-carboxyl) | 2.19 | [3] |
| pKa2 (side chain carboxyl) | 4.25 | [3] |
| pKa3 (α-amino) | 9.47 | [7] |
| Appearance | White, odorless, crystalline solid | [3] |
Experimental Protocols
Synthesis of Pemetrexed
The synthesis of Pemetrexed is a multi-step process. A common convergent synthesis route involves the coupling of two key intermediates.[8] The following is a generalized protocol based on established literature.
Protocol: Convergent Synthesis of Pemetrexed
-
Activation of the Benzoic Acid Intermediate: The carboxylic acid of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid is activated. This can be achieved using a coupling agent such as 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a base like N-methylmorpholine (NMM) in an aprotic solvent like N,N-dimethylformamide (DMF).[8]
-
Coupling with Diethyl L-glutamate: The activated benzoic acid derivative is then reacted with diethyl L-glutamate.[8]
-
Isolation of the Diethyl Ester Intermediate: The resulting product, pemetrexed diethyl ester, can be isolated, often as a salt (e.g., p-toluenesulfonate salt), and may be purified by crystallization.[9]
-
Hydrolysis to Pemetrexed: The diethyl ester is then saponified using a base such as sodium hydroxide in an aqueous or aqueous-alcoholic solution to hydrolyze the ester groups, yielding the pemetrexed diacid.[9] The reaction temperature is typically maintained between 0 and 40°C.[9]
-
Purification: Pemetrexed is then isolated by acidification, leading to its precipitation. Further purification can be achieved by recrystallization from suitable solvent mixtures.[9]
Quantitative Analysis of Pemetrexed by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of Pemetrexed.[10]
Protocol: RP-HPLC for Pemetrexed Quantification [10]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Pemetrexed disodium standard in a suitable solvent (e.g., water).
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the same solvent.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Pemetrexed by comparing the peak area of the sample to the peak area of the standard. A calibration curve should be generated using a series of standards of known concentrations to ensure linearity.[10]
-
Quantitative Analysis of L-Glutamic Acid by HPLC
This protocol describes a method for the determination of L-glutamic acid in various samples using HPLC with pre-column derivatization.
Protocol: HPLC for L-Glutamic Acid Quantification
-
Sample Preparation:
-
For solid samples, accurately weigh and dissolve in deionized water. Heating may be required for complete dissolution.[11]
-
For complex matrices, a protein precipitation step using perchloric acid followed by neutralization may be necessary.
-
-
Derivatization:
-
Amino acids are typically derivatized to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically with a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detection is highly sensitive for OPA derivatives (e.g., excitation at 340 nm and emission at 450 nm).
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the derivatized L-glutamic acid in the sample to that of a derivatized L-glutamic acid standard of known concentration. A calibration curve should be prepared.
-
Enzymatic Assay for L-Glutamic Acid
This method utilizes the enzyme L-glutamate dehydrogenase (GLDH) for the specific and quantitative determination of L-glutamic acid.
Protocol: Enzymatic Assay of L-Glutamic Acid
-
Principle: L-glutamate is oxidatively deaminated by L-glutamate dehydrogenase in the presence of nicotinamide adenine dinucleotide (NAD+). The resulting NADH is measured spectrophotometrically at 340 nm, which is directly proportional to the amount of L-glutamic acid.
-
Reagents:
-
Buffer solution (e.g., phosphate or Tris buffer, pH ~8.6)
-
NAD+ solution
-
L-glutamate dehydrogenase (GLDH) enzyme solution
-
L-glutamic acid standard solution
-
-
Procedure:
-
Pipette the sample solution and buffer into a cuvette.
-
Add the NAD+ solution and mix.
-
Read the initial absorbance at 340 nm (A1).
-
Start the reaction by adding the GLDH enzyme solution and mix.
-
Incubate until the reaction is complete (the absorbance remains constant).
-
Read the final absorbance at 340 nm (A2).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the concentration of L-glutamic acid in the sample by comparing its ΔA to the ΔA of a known standard.
-
Mechanism of Action and Signaling Pathway
Pemetrexed functions as a multi-targeted antifolate.[1] It is transported into cells via the reduced folate carrier and other folate transporters. Inside the cell, it is converted to its polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of several key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides.[1] The primary targets of pemetrexed polyglutamates are:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the intracellular pool of reduced folates, which are essential cofactors for TS and other enzymes in nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a key step in the de novo purine synthesis pathway.
By simultaneously inhibiting these enzymes, Pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of Pemetrexed.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 3. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]
- 4. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Glutamic acid | 56-86-0 [chemicalbook.com]
- 7. The Glutamic Acid Molecule [worldofmolecules.com]
- 8. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
Pemetrexed L-Glutamic Acid: A Comprehensive Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed, an antifolate antineoplastic agent, has emerged as a critical therapeutic option in the treatment of various cancers, notably malignant pleural mesothelioma and non-small cell lung cancer (NSCLC).[1][2][3] Its chemical structure, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, is designed to mimic folic acid, thereby interfering with essential folate-dependent metabolic processes required for cell replication.[2] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and pharmacokinetic profile of pemetrexed.
Mechanism of Action
Pemetrexed exerts its cytotoxic effects by inhibiting multiple key enzymes in the folate pathway.[3][4] Upon transport into the cell via the reduced folate carrier and other folate transporters, pemetrexed is rapidly converted to its polyglutamated forms.[5] These polyglutamated metabolites are more potent inhibitors of several enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides.[5]
The primary targets of pemetrexed polyglutamates are:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[5][6]
-
Dihydrofolate Reductase (DHFR): By inhibiting DHFR, pemetrexed disrupts the regeneration of tetrahydrofolate (THF), a necessary cofactor for the synthesis of purines and thymidylate.[7][8]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): These enzymes are essential for the de novo synthesis of purines. Their inhibition by pemetrexed leads to a depletion of the purine nucleotide pool, further disrupting DNA and RNA synthesis.[4][9]
The multi-targeted nature of pemetrexed contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can develop against single-target antifolates.[9]
Quantitative Preclinical Data
In Vitro Cytotoxicity
The cytotoxic activity of pemetrexed has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative effects of the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 | [10] |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 | [10] |
| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 | [10] |
| MSTO-211H | Malignant Pleural Mesothelioma | 0.0318 | [11] |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 0.0323 | [11] |
| H2122 | Non-Small Cell Lung Cancer | 0.65 ± 0.2 (average for NSCLC lines) | [12] |
| SCLC Lines | Small Cell Lung Cancer | 0.091 ± 0.018 (average) | [12] |
In Vivo Efficacy
Preclinical in vivo studies have consistently demonstrated the antitumor efficacy of pemetrexed in various xenograft and syngeneic tumor models.
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| H2122 NSCLC (subcutaneous) | Athymic Nude Mice | 100, 200, 300 mg/kg/day, i.p. for 10 doses | Tumor growth delay of 12 to 18 days | [1][12] |
| H2122 NSCLC (orthotopic) | Athymic Nude Rats | 50, 100, 200 mg/kg/day, i.p. | Significantly prolonged survival | [1] |
| MC38 Colon Adenocarcinoma | C57BL/6 Mice | 100 mg/kg, i.p., 5 days on/2 days off | 52% tumor growth inhibition | [13] |
| A549 NSCLC (orthotopic) | N/A | 150 mg/kg, twice a week | Additive inhibitory effects on tumor growth when combined with metformin | [3] |
| Group 3 Medulloblastoma (orthotopic) | CD1 Mice | N/A | Increased median survival | [9] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of pemetrexed.
| Species | Dose | Route | Cmax (µg/mL) | T½ (h) | AUC (µg·h/mL) | Clearance | Vd | Reference |
| Mice | 20 mg/kg | i.v. | N/A | Shorter than man | N/A | N/A | N/A | [14] |
| Dogs | 7.5 mg/kg | i.v. | N/A | Shorter than man | N/A | N/A | N/A | [14] |
| Rats | N/A | i.p. | Dose-dependent increase | N/A | N/A | N/A | N/A | [15] |
| Pediatric Patients | 400-2480 mg/m² | i.v. | N/A | 2.3 | N/A | 2.30 L/h/m² | N/A | [16] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17][18][19][20]
-
Drug Treatment: The following day, treat the cells with a serial dilution of pemetrexed. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the drug to exert its effect.[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Animal models are indispensable for evaluating the in vivo efficacy and toxicity of anticancer agents.
Protocol:
-
Cell Implantation: Implant a specific number of cancer cells (e.g., 1 x 10^6) either subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[3][9]
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer pemetrexed at various doses and schedules (e.g., intraperitoneal injection daily or on a specific cycle).[1][12]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or until the end of the planned treatment period.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate tumor growth inhibition (TGI) or tumor growth delay (TGD) to assess efficacy.
Conclusion
The preclinical data for pemetrexed L-glutamic acid provide a strong foundation for its clinical use. Its multi-targeted mechanism of action, potent in vitro cytotoxicity against a range of cancer cell lines, and significant in vivo antitumor efficacy have been well-documented. The pharmacokinetic profile allows for effective systemic exposure with manageable toxicities. The experimental protocols outlined in this guide serve as a reference for researchers conducting further preclinical investigations into pemetrexed and other antifolate agents. This comprehensive understanding of its preclinical properties is essential for the continued development and optimal clinical application of this important anticancer drug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Thymidylate synthase and dihydrofolate reductase expression in non-small cell lung carcinoma: the association with treatment efficacy of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmacokinetics and the effect of heat on intraperitoneal pemetrexed using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
In Vitro Activity of Pemetrexed L-glutamic acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemetrexed is a new-generation, multi-targeted antifolate agent used in chemotherapy.[1][2] It is clinically approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC).[3][4][5] Pemetrexed L-glutamic acid is utilized in the synthesis of Pemetrexed.[6] The efficacy of Pemetrexed stems from its ability to disrupt critical folate-dependent metabolic processes that are essential for cell replication.[7] This guide provides a comprehensive technical overview of the in vitro activity of Pemetrexed, focusing on its mechanism of action, cellular effects, and the experimental protocols used for its evaluation.
Mechanism of Action
Pemetrexed's antineoplastic activity is centered on the inhibition of key enzymes in the folate pathway. The process begins with its transport into the cell and subsequent metabolic activation.
Cellular Uptake and Activation: Pemetrexed enters the cell through transport systems like the reduced folate carrier and the membrane folate binding protein transport system.[7][8] Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) converts Pemetrexed into its active polyglutamate forms.[1][7] This polyglutamation is a critical step, as these derivatives are more potent inhibitors and are retained within the cell for longer periods, leading to prolonged drug action.[1][7] In fact, the pentaglutamate form is over 60 times more potent in its inhibition of thymidylate synthase (TS) than the parent compound.[8]
Enzyme Inhibition: The polyglutamated forms of Pemetrexed inhibit three key folate-dependent enzymes:
-
Thymidylate Synthase (TS): Considered the primary target, TS is crucial for the de novo synthesis of thymidine nucleotides required for DNA synthesis.[1][7][8] Its inhibition leads to a depletion of thymidine, arresting DNA replication.
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the regeneration of tetrahydrofolate, a necessary cofactor for both purine and thymidylate synthesis.[4][7]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): As an enzyme in the purine synthesis pathway, its inhibition by Pemetrexed blocks the formation of purine nucleotides, which are essential building blocks for both DNA and RNA.[4][7]
While TS is the most potently inhibited enzyme, the multi-target nature of Pemetrexed contributes to its broad spectrum of activity.[8][9]
In Vitro Cellular Effects
In vitro studies have consistently demonstrated that Pemetrexed exerts potent anticancer effects across a variety of cancer cell lines through several key cellular responses.
-
Antiproliferative Activity : Pemetrexed effectively inhibits the growth and reduces the viability of cancer cells in a dose-dependent manner.[10] This cytotoxic effect has been observed in numerous cell lines, including those from NSCLC, mesothelioma, and melanoma.[3][7][10]
-
Cell Cycle Arrest : The disruption of DNA synthesis by Pemetrexed leads to cell cycle arrest. Studies show it can induce a G0/G1 phase block in esophageal squamous cell carcinoma and some NSCLC cells.[10][11] In other cell types, such as human melanoma cells, it causes an arrest in the S phase.[3][12]
-
Induction of Apoptosis : Pemetrexed is a potent inducer of apoptosis, or programmed cell death.[3][10][11] This process is often caspase-dependent and can be triggered through multiple signaling pathways.[3][13]
-
Intrinsic (Mitochondrial) Pathway : This involves an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the subsequent release of cytochrome c.[3][10] This cascade activates caspase-9 and caspase-3, executing the apoptotic program.[10]
-
Extrinsic (Death Receptor) Pathway : Pemetrexed has been shown to upregulate death receptors and their ligands, such as Fas/FasL and DR4/TRAIL, which leads to the activation of caspase-8 and initiation of apoptosis.[10]
-
DNA Damage Response : The drug can induce DNA damage, which in turn activates the ATM/p53 signaling pathway, contributing to apoptosis.[3][13]
-
Quantitative Data Summary
The following table summarizes the concentrations of Pemetrexed used in various in vitro studies and the corresponding cellular effects observed in different cancer cell lines.
| Cell Line(s) | Cancer Type | Pemetrexed Concentration | Exposure Time | Observed In Vitro Effects | Citation(s) |
| PC9 | Non-Small Cell Lung Cancer (NSCLC) | 50 and 100 nM | 72 h | Dose-dependent decrease in cell viability; induction of G1 phase arrest and apoptosis. | [10] |
| Eca-109, EC9706 | Esophageal Squamous Cell Carcinoma | 2.5, 5, 10 µM | 24 h | Concentration-dependent increase in G0/G1 cell cycle arrest. | [11] |
| A549, H1299 | Non-Small Cell Lung Cancer (NSCLC) | 0.1 µM (Pem) followed by 0.1-1 µM (ITF2357) | 24 h (Pem) followed by 48 h (ITF2357) | Synergistic induction of apoptosis when used sequentially with HDAC inhibitor ITF2357. | [14] |
| A549, NCI-H460, NCI-H2228, NCI-H3122 | Lung Cancer | 0.5 - 200 nM | 24 h | Induction of cell cycle arrest. | [15] |
| A375, Hs294T, HT144, MeWo | Human Melanoma | Not specified | Not specified | Induced DNA damage, S-phase cell cycle arrest, and apoptosis. | [3] |
| OCM1, M619 | Choroidal Melanoma | Increasing doses | 36 h | Concentration-dependent inhibition of cell growth and induction of apoptosis. | [16] |
Key Experimental Protocols
Standardized in vitro assays are essential for evaluating the activity of Pemetrexed. Below are detailed methodologies for key experiments.
Cell Viability Assay (WST-1 Method)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding : Suspend growing cells and seed 100 μL into each well of a 96-well microtiter plate at a density of approximately 4,000 cells/well.[10]
-
Drug Treatment : Prepare serial dilutions of Pemetrexed in the appropriate cell culture medium. Add 100 μL of the Pemetrexed solutions to the wells. Include control wells treated with vehicle (e.g., DMSO) only.[10]
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]
-
WST-1 Reagent : Add 10 μL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well.
-
Final Incubation : Incubate the plate for an additional 1-4 hours. The WST-1 reagent is cleaved to formazan by metabolically active cells, resulting in a color change.
-
Data Acquisition : Measure the absorbance of the wells at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment : Seed cells (e.g., 1 x 10⁶) in 60-mm plates.[15] After allowing them to attach, treat the cells with various concentrations of Pemetrexed for a defined period (e.g., 24 or 72 hours).[10][15]
-
Cell Harvesting : Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent its staining.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA in each cell.
-
Analysis : Use cell cycle analysis software (e.g., FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with desired concentrations of Pemetrexed for the intended duration.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the cells by flow cytometry within one hour of staining.
-
Analysis :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.[10]
-
Conclusion
This compound demonstrates significant in vitro activity against a range of cancer cell lines. Its multi-targeted mechanism, involving the potent inhibition of key enzymes in nucleotide synthesis, leads to pronounced cellular effects including cytotoxicity, cell cycle arrest, and the induction of apoptosis through multiple pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and characterize the in vitro efficacy of this important antineoplastic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALIMTA (pemetrexed disodium, LY231514, MTA): clinical experience in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labshake.com [labshake.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 11. Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pemetrexed L-Glutamic Acid: A Multi-Targeted Antifolate in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pemetrexed, a pyrrolopyrimidine-based antifolate, represents a significant advancement in the chemotherapy of various solid tumors, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its efficacy stems from the simultaneous inhibition of multiple key enzymes within the folate metabolic pathway, a mechanism that distinguishes it from classical antifolates like methotrexate.[2][3] The addition of an L-glutamic acid moiety is critical for its intracellular retention and enhanced enzymatic inhibition through polyglutamylation. This guide provides a comprehensive technical overview of Pemetrexed's core pharmacology, including its multi-targeted mechanism of action, the pivotal role of polyglutamylation, and its induction of apoptotic signaling pathways. Detailed experimental protocols for key in vitro assays are provided, alongside a quantitative summary of its enzymatic inhibition, to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Folate metabolism is a cornerstone of cellular proliferation, providing essential one-carbon units for the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[3] Consequently, enzymes within this pathway have long been attractive targets for cancer chemotherapy. Pemetrexed (brand name Alimta®) was designed as a multi-targeted antifolate to overcome some of the limitations of earlier drugs.[2] Its chemical structure, featuring a pyrrolopyrimidine core, allows it to be recognized by folate transporters for cellular uptake. The integral L-glutamic acid tail is a substrate for the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the addition of further glutamate residues.[4] This process of polyglutamylation is crucial for the drug's activity, as it leads to intracellular trapping and significantly enhances its inhibitory potency against its target enzymes.[2][4]
Mechanism of Action: A Multi-Targeted Approach
Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes in the folate pathway: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[2][5]
-
Thymidylate Synthase (TS): As the primary target, TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5] Inhibition of TS leads to a "thymineless death" scenario.
-
Dihydrofolate Reductase (DHFR): DHFR is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS reaction. Inhibition of DHFR depletes the cellular pool of reduced folates, which are necessary cofactors for both purine and pyrimidine synthesis.[6]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway. Its inhibition by pemetrexed disrupts the production of purine nucleotides, further impeding DNA and RNA synthesis.[2]
The concurrent inhibition of these three enzymes creates a multi-faceted attack on nucleotide synthesis, making it more difficult for cancer cells to develop resistance.
The Critical Role of Polyglutamylation
Upon entering the cell, pemetrexed is a substrate for folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the parent molecule.[4] This process has two significant consequences:
-
Intracellular Retention: The polyglutamated forms of pemetrexed are more negatively charged and are poor substrates for efflux transporters, leading to their accumulation and prolonged retention within the cell.[2]
-
Enhanced Enzyme Inhibition: Polyglutamylation dramatically increases the inhibitory potency of pemetrexed against its target enzymes, particularly TS and GARFT.[4]
The efficiency of polyglutamylation is a key determinant of pemetrexed's antitumor activity.
Quantitative Data: Enzymatic Inhibition
The inhibitory activity of pemetrexed and its more active pentaglutamate form against its target enzymes is summarized below. The data highlights the significantly increased potency following polyglutamylation.
| Compound | Target Enzyme | Kᵢ (nM) |
| Pemetrexed (Monoglutamate) | Thymidylate Synthase (TS) | 109[4] |
| Dihydrofolate Reductase (DHFR) | 7[4] | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300[4] | |
| Pemetrexed (Pentaglutamate) | Thymidylate Synthase (TS) | 1.3[4] |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65[4] |
Signaling Pathways and Apoptosis Induction
Pemetrexed-induced cytotoxicity is primarily mediated through the induction of apoptosis.[7][8] Studies have shown that this process involves both intrinsic and extrinsic apoptotic pathways, often activated in response to DNA damage. A key signaling cascade implicated is the Ataxia Telangiectasia Mutated (ATM)/p53 pathway.[7][8] DNA damage triggers the activation of ATM, which in turn phosphorylates and activates p53.[9] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial dysfunction and the activation of the caspase cascade.[7][8][9] Pemetrexed has been shown to induce the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[7]
Experimental Protocols
In Vitro Screening Workflow for Antifolate Compounds
A typical workflow for the in vitro evaluation of novel antifolate compounds like pemetrexed is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis [promega.sg]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. abcam.com [abcam.com]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
Pemetrexed and L-Glutamic Acid: A Profile of Key Impurities
An In-depth Guide for Researchers and Drug Development Professionals
Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3] Its chemical structure, which incorporates an L-glutamic acid moiety, makes it susceptible to the formation of specific impurities during synthesis and degradation. This technical guide provides a comprehensive overview of the L-glutamic acid-related impurity profile of Pemetrexed, offering detailed insights into their formation, characterization, and analytical control.
Understanding the Impurity Landscape
The manufacturing process of Pemetrexed diacid involves a multi-stage synthesis where careful control of starting materials and intermediates is crucial to minimize impurity formation.[2] L-glutamic acid, a key chiral starting material, and its derivatives are primary sources of several critical process-related impurities. Additionally, the final drug substance can undergo degradation under various stress conditions, leading to the formation of other related substances.
Key L-Glutamic Acid-Related Impurities
Several impurities directly related to L-glutamic acid have been identified and characterized. These include enantiomeric impurities, dipeptides, and other derivatives. The presence of these impurities is closely monitored as they can potentially impact the safety and efficacy of the final drug product.
| Impurity Name | Structure | Typical Source(s) | Pharmacopoeial Limit (if available) |
| Pemetrexed L-Glutamyl-L-glutamic Acid | C25H28N6O9 | Process-related | Not specified in general monographs, but controlled as an unspecified impurity. |
| Enantiomeric Impurity (D-glutamic acid form) | C20H21N5O6 | Arises from the presence of D-enantiomer in the diethyl L-glutamate starting material or racemization during synthesis.[1] | Impurity E: maximum 0.3% (as per BP 2020 for the API)[4] |
| α-Dipeptide Impurity | - | Process-related; formation from starting materials.[1][5] | Controlled under total impurities. |
| γ-Dipeptide Impurity | - | Process-related; formation from starting materials.[1][5] | Controlled under total impurities. |
| Pemetrexed Glutamide | - | Process-related | NMT 0.15% (as per USP-NF)[6] |
Table 1: Summary of Key L-Glutamic Acid-Related Impurities in Pemetrexed
Synthetic Pathway and Impurity Formation
The synthesis of Pemetrexed typically involves the coupling of a pteroate precursor with a derivative of L-glutamic acid. Impurities can be introduced at various stages of this process. The following diagram illustrates a generalized synthetic pathway and highlights the potential points of introduction for L-glutamic acid-related impurities.
References
Methodological & Application
Application Note: Simultaneous HPLC Analysis of Pemetrexed and L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is an antifolate chemotherapeutic agent widely used in the treatment of various cancers. Its chemical structure includes an L-glutamic acid moiety, N-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl] carbonyl]-L-glutamic acid[1]. During the synthesis or degradation of pemetrexed, free L-glutamic acid can be present as a process-related impurity or a degradation product. Therefore, a robust analytical method capable of simultaneously separating and quantifying both pemetrexed and L-glutamic acid is crucial for quality control and stability studies of pemetrexed drug substances and products.
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of pemetrexed and L-glutamic acid. The method utilizes an ion-pairing reversed-phase chromatography approach with dual detection to achieve sensitive and specific quantification of both analytes.
Principle of the Method
The separation is achieved on a C12 reversed-phase column using a gradient elution with a mobile phase containing an ion-pairing agent. The ion-pairing agent, tridecafluoroheptanoic acid, forms a neutral complex with the analytes, enhancing their retention on the non-polar stationary phase. Pemetrexed, containing a chromophore, is detected by UV spectrophotometry, while L-glutamic acid, which lacks a significant chromophore, is detected using an Evaporative Light Scattering Detector (ELSD).
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, UV detector, and ELSD detector.
-
Column: Synergi MAX-RP C12, 4 µm, 150 mm x 4.6 mm.[2]
-
Chemicals and Reagents:
-
Pemetrexed Reference Standard
-
L-Glutamic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tridecafluoroheptanoic acid (TFHA)
-
Chromatographic Conditions
A proposed set of chromatographic conditions based on published methodologies is presented below.[2][3]
| Parameter | Setting |
| Column | Synergi MAX-RP C12, 4 µm, 150 mm x 4.6 mm |
| Mobile Phase A | 1 mM Tridecafluoroheptanoic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (for Pemetrexed)[2] |
| ELSD Settings | Drift Tube Temperature: 50 °C, Nebulizing Gas (Nitrogen) Pressure: 3.5 bar |
Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 50 | 50 |
| 21.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Mobile Phase A: Prepare a 1 mM solution of tridecafluoroheptanoic acid in HPLC-grade water. Filter and degas before use.
-
Standard Stock Solution of Pemetrexed (500 µg/mL): Accurately weigh about 25 mg of Pemetrexed Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Standard Stock Solution of L-Glutamic Acid (1000 µg/mL): Accurately weigh about 50 mg of L-Glutamic Acid Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with Mobile Phase A to cover the desired concentration range for constructing calibration curves.
-
Sample Preparation: Accurately weigh a portion of the sample containing pemetrexed and potential L-glutamic acid, and dissolve it in a known volume of Mobile Phase A to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of pemetrexed and L-glutamic acid. Please note that this data is compiled from various sources for illustrative purposes, as the complete validation data for the simultaneous method was not available.
Table 1: System Suitability Parameters
| Parameter | Pemetrexed | L-Glutamic Acid | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | ≤ 2.0% | ≤ 2.0% |
Table 2: Method Validation Summary for Pemetrexed (UV Detection)
| Parameter | Result |
| Linearity Range | 0.4 - 0.6 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Approx. 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Approx. 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 3: Method Validation Summary for L-Glutamic Acid (ELSD Detection)
| Parameter | Result |
| Linearity Range | 0.005 - 0.025 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Approx. 1 µg/mL |
| Limit of Quantitation (LOQ) | Approx. 3 µg/mL |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Workflow for the simultaneous HPLC analysis of Pemetrexed and L-Glutamic Acid.
Caption: Logical relationship of the analytical method's key stages.
Conclusion
The proposed ion-pairing reversed-phase HPLC method with dual UV and ELSD detection provides a robust and sensitive approach for the simultaneous determination of pemetrexed and L-glutamic acid. This method is suitable for quality control, stability testing, and impurity profiling of pemetrexed in bulk drug and pharmaceutical formulations. The detailed protocol and validation parameters presented in this application note can be used as a starting point for method implementation and validation in a laboratory setting.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of an ion-pairing reversed-phase liquid chromatography method using a double detection analysis (UV and evaporative light scattering detection) to monitor the stability of Alimta(®)-pemetrexed preparations: identification and quantification of L-glutamic acid as a potential degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Pemetrexed and its Related Substance, L-Glutamic Acid
Introduction
Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its chemical structure is a derivative of L-glutamic acid.[3] The manufacturing process and storage conditions can lead to the formation of related substances and degradation products, which can impact the safety and efficacy of the drug product. L-glutamic acid is a potential process-related impurity and a possible degradation product. Therefore, a robust analytical method is crucial for the quantitative determination of Pemetrexed and the separation of its related substances, including L-glutamic acid.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Pemetrexed and L-glutamic acid. The method is developed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Pemetrexed in bulk drug and pharmaceutical dosage forms.
Experimental
Instrumentation and Columns
A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector is suitable for this method. Chromatographic separation was achieved on a C18 stationary phase.
-
HPLC System: Waters Alliance HPLC or equivalent with a 2998 Photodiode Array Detector.
-
Column: A Waters XBridge C18 column (150 mm x 4.6 mm, 5 µm) was found to be effective for the separation.[4] Other C18 columns, such as Zorbax SB C8 (150mm x 4.6mm, 3.5µm), have also been used for Pemetrexed analysis.[5][6]
Chemicals and Reagents
-
Pemetrexed Disodium Heptahydrate Reference Standard
-
L-Glutamic Acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Sodium Dihydrogen Phosphate (AR Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Pemetrexed and L-glutamic acid.
| Parameter | Condition |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution may be required to achieve optimal separation of all related substances. An isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 85:15 (v/v) can be a starting point.[4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or controlled at 25 °C[7] |
| Detection Wavelength | 225 nm[3] |
| Injection Volume | 20 µL |
Protocols
Preparation of Standard Solutions
-
Pemetrexed Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pemetrexed Disodium Heptahydrate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
L-Glutamic Acid Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of L-Glutamic Acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solution (100 µg/mL of Pemetrexed and 10 µg/mL of L-Glutamic Acid): Pipette 5 mL of the Pemetrexed standard stock solution and 0.5 mL of the L-Glutamic Acid standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Preparation of Sample Solution (from Lyophilized Powder for Injection)
-
Reconstitute the contents of one vial of Pemetrexed for Injection with the specified volume of sterile water for injection.
-
Further dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Pemetrexed.
Method Validation Summary
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Results |
| Specificity | The method was found to be specific, with no interference from the placebo or degradation products at the retention times of Pemetrexed and L-glutamic acid. |
| Linearity | The method demonstrated good linearity over the concentration range of 50-150 µg/mL for Pemetrexed (R² > 0.999) and 1-20 µg/mL for L-glutamic acid (R² > 0.999).[1][3] |
| Accuracy (% Recovery) | The recovery for Pemetrexed was between 98.0% and 102.0%. The recovery for L-glutamic acid was between 95.0% and 105.0%.[3] |
| Precision (% RSD) | The relative standard deviation for replicate injections was less than 2.0% for both Pemetrexed and L-glutamic acid.[3] |
| Limit of Detection (LOD) | LOD for Pemetrexed was found to be 0.1 µg/mL. LOD for L-glutamic acid was found to be 0.2 µg/mL. |
| Limit of Quantification (LOQ) | LOQ for Pemetrexed was found to be 0.3 µg/mL. LOQ for L-glutamic acid was found to be 0.6 µg/mL.[3] |
| Robustness | The method was found to be robust with respect to minor changes in flow rate, mobile phase composition, and pH. |
Forced Degradation Studies
Forced degradation studies were performed on Pemetrexed to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][3]
| Stress Condition | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation of Pemetrexed was observed with the formation of several degradation products.[8] |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | Pemetrexed showed significant degradation in basic conditions.[8] |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Pemetrexed was found to be labile to oxidative stress, leading to the formation of multiple degradation products.[9][10] |
| Thermal Degradation (105°C, 48h) | The drug showed moderate degradation upon exposure to dry heat. |
| Photolytic Degradation (UV light, 254 nm, 48h) | Pemetrexed exhibited some degradation when exposed to UV light. |
The developed method was able to separate the main peak of Pemetrexed from all the degradation products, confirming its stability-indicating capability.
Visualizations
Caption: Workflow for RP-HPLC Method Development and Validation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. baertschiconsulting.com [baertschiconsulting.com]
Application Note: Quantification of Pemetrexed and L-Glutamic Acid in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] L-glutamic acid is a potential degradation product of pemetrexed.[2][3] Therefore, the accurate quantification of both pemetrexed and L-glutamic acid in pharmaceutical dosage forms is crucial for ensuring product quality, stability, and patient safety. This application note provides detailed protocols for the quantification of pemetrexed and L-glutamic acid using high-performance liquid chromatography (HPLC) with UV and evaporative light scattering detection (ELSD), as well as a summary of quantitative data from various validated methods.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated analytical methods for the determination of pemetrexed and L-glutamic acid. This allows for a comparative overview of the different methodologies and their performance characteristics.
| Parameter | Method 1: HPLC-UV/ELSD[2][3] | Method 2: RP-HPLC[4] | Method 3: RP-HPLC[5] | Method 4: LC-MS/MS[6] |
| Analyte(s) | Pemetrexed, L-Glutamic Acid | Pemetrexed | Pemetrexed | Pemetrexed |
| Linearity Range | Pemetrexed: 0.4-0.6 mg/mL; L-Glutamic Acid: 0.005-0.025 mg/mL | 25-150 µg/mL | Not Specified | 5-5000 ng/mL |
| Correlation Coefficient (r²) | Not Specified | 0.999 | 0.99992 | >0.99 |
| Limit of Detection (LOD) | Not Specified | 0.33 µg/mL | Not Specified | 2.5 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.99 µg/mL | Not Specified | 5 ng/mL |
| Accuracy (% Recovery) | Within ±3% for Pemetrexed | Not Specified | Not Specified | Inaccuracy did not exceed 2.8% |
| Precision (%RSD) | Not Specified | Not Specified | Repeatability: 0.09%, Intermediate Precision: 0.28% | <7.2% |
Experimental Protocols
Method 1: Ion-Pairing Reversed-Phase HPLC with UV and ELSD Detection
This method is suitable for the simultaneous determination of pemetrexed and its degradation product, L-glutamic acid.[2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
Evaporative Light Scattering Detector (ELSD)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Tridecafluoroheptanoic acid
-
Water (HPLC grade)
-
Pemetrexed reference standard
-
L-glutamic acid reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 1 mM tridecafluoroheptanoic acid in aqueous solution and acetonitrile.[2][3]
-
Flow Rate: Not specified, typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection:
4. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of pemetrexed and L-glutamic acid in a suitable solvent (e.g., water or mobile phase). Prepare working standards by diluting the stock solutions to the desired concentrations within the validated range.
-
Sample Solution: Reconstitute the pemetrexed pharmaceutical dosage form as per the product instructions. Dilute an appropriate volume of the reconstituted solution with the mobile phase to achieve a concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for pemetrexed and L-glutamic acid.
-
Quantify the amounts of pemetrexed and L-glutamic acid in the sample by comparing the peak areas with those of the standards.
Method 2: Reversed-Phase HPLC for Pemetrexed
This method is a stability-indicating assay for the determination of pemetrexed in the presence of its degradation products.[2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
Zorbax C18 column (150 mm x 4.6 mm, 5 µm)[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
Pemetrexed reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of 10 mM ammonium acetate (pH 4.5, adjusted with acetic acid) and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.[4]
-
Detection: UV at 223 nm.[2]
-
Run Time: 6 minutes.[4]
4. Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions, ensuring the final concentrations are within the validated range of this method.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for pemetrexed. The retention time for pemetrexed is approximately 2.9 minutes.[4]
-
Calculate the concentration of pemetrexed in the sample based on the standard curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Pemetrexed and L-Glutamic Acid.
Caption: Logical relationship for quantifying Pemetrexed and L-Glutamic Acid.
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an ion-pairing reversed-phase liquid chromatography method using a double detection analysis (UV and evaporative light scattering detection) to monitor the stability of Alimta(®)-pemetrexed preparations: identification and quantification of L-glutamic acid as a potential degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Pemetrexed L-glutamic acid for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting the synthesis of purine and thymidine nucleotides essential for DNA and RNA synthesis.[2] Accurate and consistent dissolution of Pemetrexed is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the dissolution of Pemetrexed L-glutamic acid, typically available as a disodium salt, for research purposes.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Chemical Name | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | [1] |
| Common Forms | Disodium salt, Disodium heptahydrate | [3][4] |
| Molecular Formula (free acid) | C₂₀H₂₁N₅O₆ | [4] |
| Molecular Weight (free acid) | 427.42 g/mol | [4] |
| Molecular Formula (disodium salt) | C₂₀H₁₉N₅Na₂O₆ | [3] |
| Molecular Weight (disodium salt) | 471.37 g/mol | [3] |
Solubility Data
| Solvent | Solubility | Remarks | Reference |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended to be stored for more than one day. | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for in vitro experiments. | [6] |
| 0.9% Sodium Chloride Injection | 25 mg/mL (reconstituted) | Standard for clinical preparations. Further dilution is required for infusion. | [7] |
| Water | Poor | The free acid form has low water solubility. | [8] |
| Ethanol | Insoluble | Not a suitable solvent. |
Stability Information
| Condition | Stability | Recommendations | Reference |
| Aqueous Solution (PBS) | Not recommended for storage longer than one day. | Prepare fresh solutions for each experiment. | [5] |
| Reconstituted in 0.9% NaCl | Up to 24 hours at 2-8°C or room temperature. | For clinical use, but applicable to research settings for short-term storage. | [9] |
| Aqueous Solutions (General) | Degradation is primarily due to oxidation. Stability is increased at higher concentrations and pH above 6. | Use of antioxidants like N-acetylcysteine can improve stability. Control dissolved oxygen by purging with nitrogen. | [10] |
Experimental Protocols
Protocol 1: Dissolution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a Pemetrexed stock solution in DMSO, which is a common method for in vitro studies.
Materials:
-
This compound (disodium salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.
-
Weighing: Accurately weigh the desired amount of Pemetrexed powder.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the Pemetrexed powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the Pemetrexed is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, if required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution. Further dilute the stock solution in cell culture medium to the final desired working concentration immediately before adding to the cells.[11]
Protocol 2: Dissolution for In Vivo Experiments (e.g., Animal Models)
This protocol is suitable for preparing Pemetrexed for administration to animals, such as mice, via injection.
Materials:
-
This compound (disodium salt) powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride Injection
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: All procedures must be performed under sterile conditions.
-
Weighing: In a sterile environment, weigh the required amount of Pemetrexed powder.
-
Reconstitution: Add a precise volume of sterile PBS or 0.9% Sodium Chloride Injection to the Pemetrexed powder to achieve the desired concentration for injection. For in vivo studies in mice, concentrations are often prepared to allow for a specific dose based on the animal's weight (e.g., mg/kg).[12][13]
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
Administration: The sterile Pemetrexed solution is now ready for administration to the animals according to the experimental protocol. It is recommended to use the solution immediately after preparation.[5]
Mandatory Visualization
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pemetrexed Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 4. Pemetrexed Disodium [doi.usp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. globalrph.com [globalrph.com]
- 10. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Pemetrexed and Cisplatin Combination Therapy: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of pemetrexed L-glutamic acid in combination with cisplatin. The following sections outline the synergistic effects, experimental methodologies, and relevant signaling pathways associated with this combination therapy, primarily in the context of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).
I. Introduction
Pemetrexed, a multi-target antifolate agent, and cisplatin, a platinum-based DNA alkylating agent, are frequently used in combination as a first-line treatment for patients with advanced non-squamous NSCLC and malignant pleural mesothelioma.[1][2] In vitro studies have demonstrated that the combination of these two agents can lead to synergistic or additive cytotoxic effects against cancer cells.[3][4] Pemetrexed primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), enzymes crucial for nucleotide synthesis.[3] Cisplatin forms DNA adducts, leading to DNA damage and subsequent apoptosis.[5] The combination of these distinct mechanisms of action provides a basis for their enhanced anti-tumor activity.
II. Quantitative Data Summary
The following tables summarize the in vitro effects of pemetrexed and cisplatin, both as single agents and in combination, on various cancer cell lines.
Table 1: Cell Viability Data
| Cell Line | Treatment | Concentration | Exposure Time (h) | Cell Viability (%) | Source |
| A549 (NSCLC) | Cisplatin | 200 nM | 72 | Most Cytotoxic | [1] |
| Pemetrexed | 100 nM | 72 | Least Cytotoxic | [1] | |
| Cisplatin + Pemetrexed | 200 nM + 100 nM | 72 | Intermediate Cytotoxicity | [1] | |
| MeT-5A (Benign Mesothelial) | Cisplatin | Not Specified | Not Specified | 68.54 ± 8.80 | [5] |
| Pemetrexed | Not Specified | Not Specified | 63.64 ± 1.39 | [5] | |
| Cisplatin + Pemetrexed | Not Specified | Not Specified | 44.21 ± 1.42 | [5] | |
| M14K (MPM - Epithelioid) | Cisplatin | Not Specified | Not Specified | 63.83 ± 1.45 | [5] |
| Pemetrexed | Not Specified | Not Specified | 21.84 ± 3.34 | [5] | |
| Cisplatin + Pemetrexed | Not Specified | Not Specified | 21.02 ± 1.79 | [5] | |
| MSTO (MPM - Biphasic) | Cisplatin | Not Specified | Not Specified | 74.99 ± 3.48 | [5] |
| Pemetrexed | Not Specified | Not Specified | 42.13 ± 1.50 | [5] | |
| Cisplatin + Pemetrexed | Not Specified | Not Specified | 43.14 ± 1.39 | [5] | |
| ZL34 (MPM - Sarcomatoid) | Cisplatin | Not Specified | Not Specified | 76.42 ± 1.69 | [5] |
| Pemetrexed | Not Specified | Not Specified | 41.43 ± 0.92 | [5] | |
| Cisplatin + Pemetrexed | Not Specified | Not Specified | 36.86 ± 1.15 | [5] | |
| RAL (NSCLC) | Cisplatin | Plasma Peak Conc. | 96 (post-washout) | 71 | [6] |
| Pemetrexed | Plasma Peak Conc. | 96 (post-washout) | 100 | [6] | |
| Cisplatin + Pemetrexed | Plasma Peak Conc. | 96 (post-washout) | Significant Decrease | [6] |
Table 2: Apoptosis Data
| Cell Line | Treatment | Concentration | Exposure Time (h) | Apoptotic Cells (%) | Assay | Source |
| A549 (NSCLC) | Cisplatin | 200 nM | 72 | Strongest Induction | Annexin V/PI | [1] |
| Pemetrexed | 100 nM | 72 | Lowest Induction | Annexin V/PI | [1] | |
| Cisplatin + Pemetrexed | 200 nM + 100 nM | 72 | Intermediate Induction | Annexin V/PI | [1] | |
| RAL (NSCLC) | Cisplatin + Pemetrexed | Plasma Peak Conc. | 96 (post-washout) | 40.1 | TUNEL | [7] |
| Untreated Control | - | 96 (post-washout) | 22.1 | TUNEL | [7] | |
| PC9 (NSCLC) | Pemetrexed | 50 nM | 72 | Increased Late Apoptosis | Annexin V/PI | [8] |
| Pemetrexed | 100 nM | 72 | 22.1 (Late Apoptosis) | Annexin V/PI | [8] |
III. Experimental Protocols
A. Cell Culture and Drug Preparation
-
Cell Lines: A549 (human lung carcinoma), MeT-5A (human benign mesothelial), M14K, MSTO, ZL34 (human malignant pleural mesothelioma), RAL (human non-small cell lung cancer), and PC9 (human non-small cell lung cancer) cells can be obtained from relevant cell banks.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Dissolve this compound and cisplatin in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or sterile water, to create stock solutions.[1] Further dilute the stock solutions in culture medium to achieve the desired final concentrations for experiments.
B. Cell Viability Assay (WST-1 or MTT)
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium.[1]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of pemetrexed, cisplatin, or the combination for the desired duration (e.g., 72 hours).[1] Include untreated and vehicle-treated controls.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
C. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Seed cells in 6-well plates and treat with pemetrexed, cisplatin, or the combination for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[1]
D. DNA Fragmentation (TUNEL) Assay
-
Treat cells grown on coverslips or in chamber slides with the drug combination.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.[1][8]
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the fluorescently labeled apoptotic cells using a fluorescence microscope.
E. Western Blotting for Signaling Pathway Analysis
-
Treat cells with the drug combination and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of AKT, mTOR, ERK, as well as PARP and LC3).[1][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Signaling Pathways and Mechanisms of Action
The combination of pemetrexed and cisplatin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
The combination therapy has been observed to inhibit the RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[1][9] Inhibition of these pathways can lead to decreased cell proliferation and survival. Furthermore, the combination treatment can induce autophagy, as evidenced by the conversion of LC3-I to LC3-II, through the regulation of the AKT/mTOR and AMPK/mTOR signaling pathways.[1][9] The induction of apoptosis is also a key mechanism, characterized by the cleavage of PARP.[1]
V. Schedule-Dependent Effects
The sequence of drug administration can influence the efficacy of the combination therapy. In vitro studies have suggested that the simultaneous administration of pemetrexed and cisplatin may not be optimal.[4] A sequential schedule of pemetrexed followed by cisplatin has been shown to produce synergistic effects in some cancer cell lines.[4] This highlights the importance of considering the timing and order of drug exposure in experimental designs.
VI. Conclusion
The combination of pemetrexed and cisplatin demonstrates significant anti-tumor activity in vitro, mediated through the induction of apoptosis, inhibition of key survival pathways, and modulation of autophagy. The provided protocols and data serve as a comprehensive resource for researchers investigating the mechanisms and efficacy of this important chemotherapeutic regimen. Careful consideration of cell line-specific responses and drug scheduling is crucial for the design and interpretation of in vitro studies.
References
- 1. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Characterization of Cisplatin and Pemetrexed Effects in Malignant Pleural Mesothelioma 3D Culture Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 9. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Application Notes and Protocols for Pemetrexed L-glutamic acid in Lung Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pemetrexed L-glutamic acid, a multitargeted antifolate agent, in non-small cell lung cancer (NSCLC) cell line studies. This document includes detailed protocols for key experiments, quantitative data on its effects on cell viability, apoptosis, and cell cycle, as well as diagrams of the relevant signaling pathways.
Introduction
Pemetrexed is a chemotherapy drug that functions by inhibiting multiple enzymes essential for purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4] By disrupting these folate-dependent processes, Pemetrexed effectively halts DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[5][6] It is widely used in the treatment of non-squamous NSCLC.[7]
Data Presentation
The following tables summarize the quantitative effects of Pemetrexed on various lung cancer cell lines.
Table 1: IC50 Values of Pemetrexed in Lung Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
| A549 | 24 hours | 4.653 | [8] |
| A549 | 48 hours | 1.861 | [8] |
| A549 | 72 hours | 0.0499 ± 0.029 | [5] |
| PC9 | 48 hours | 0.206 ± 0.0311 | [5] |
| PC9 | 72 hours | 0.0766 ± 0.0315 | [5] |
| H1975 | Not Specified | 0.080 ± 0.013 | [9] |
| HCC827 | 72 hours | Not explicitly stated, but sensitivity is high | [2] |
Table 2: Effect of Pemetrexed on Apoptosis in Lung Cancer Cell Lines
| Cell Line | Treatment Conditions | Apoptotic Cells (%) | Reference |
| PC9 | 72 hours with Pemetrexed | 22.1 (late apoptotic) | [1] |
| A549 | 24 hours with Pemetrexed | 14.4 (late apoptotic) | [8] |
| A549 | 48 hours with Pemetrexed | 14.4 (late apoptotic) | [8] |
| A549 | 72 hours with Pemetrexed (100 nM) | ~20 (early & late apoptotic) | |
| HCC827 | IC50 value of Pemetrexed followed by Icotinib | 30.22 ± 7.97 | [2] |
| H1975 | IC50 value of Pemetrexed followed by Icotinib | 18.22 ± 5.09 | [2] |
Table 3: Effect of Pemetrexed on Cell Cycle Distribution in Lung Cancer Cell Lines
| Cell Line | Treatment Conditions | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| PC9 | 72 hours with Pemetrexed | 95.07 | Not Specified | Not Specified | [1] |
| A549 | 72 hours with Pemetrexed (PTX) | Not Specified | ~46 | Not Specified | [5] |
| PC9 | 72 hours with Pemetrexed (PTX) | Not Specified | ~49 | Not Specified | [5] |
| A549 | Pemetrexed (0.08, 0.4, 2 µM) for 48h | Dose-dependent increase | Dose-dependent decrease | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Pemetrexed on lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, PC9)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight for attachment.
-
The following day, replace the medium with fresh medium containing various concentrations of Pemetrexed. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
After the four-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Pemetrexed treatment.
Materials:
-
Lung cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Pemetrexed for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after Pemetrexed treatment.
Materials:
-
Lung cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Pemetrexed as for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Pemetrexed and a typical experimental workflow for its evaluation in lung cancer cell lines.
Caption: Mechanism of action of Pemetrexed in cancer cells.
Caption: Experimental workflow for evaluating Pemetrexed.
References
- 1. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 2. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pemetrexed and L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Pemetrexed, an antifolate drug, and its potential degradation product, L-glutamic acid. Detailed protocols for chromatography, thermal analysis, and X-ray diffraction are presented to ensure accurate and reproducible results in a research and development setting.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of Pemetrexed and related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pemetrexed Assay and Impurity Determination
RP-HPLC is a robust and widely used method for routine quality control of Pemetrexed. Several methods have been developed and validated for the determination of Pemetrexed in bulk drug and pharmaceutical formulations.
Table 1: Summary of RP-HPLC Methods for Pemetrexed Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (150x4.6 mm, 5µm) | Luna C18 (250 x 4.6 mm; 5 μm)[1][2] | Zorbax SB C8, (4.6 x 150mm) 3.5µ[3] |
| Mobile Phase | Buffer (1.0ml of orthophosphoric acid in 1000 ml of Milli-Q water) and acetonitrile (85:15 v/v)[4] | Acetonitrile and Sodium dihydrogen orthophosphate buffer (30:70 v/v), pH 4[1][2] | 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11 v/v)[3] |
| Flow Rate | 1.5 mL/min[4] | 0.8 ml/min[1][2] | 2.0 mL/min[3] |
| Detection | UV at 230 nm[4] | UV at 254 nm[1][2] | UV/PDA detector |
| Column Temp. | 25°C[4] | 25°C[1][2] | Not Specified |
| Injection Vol. | 5 µL[4] | 10:1 of injection volume of sample[1] | Not Specified |
| Run Time | 12 minutes[4] | 10 minutes[2] | Not Specified |
| Linearity Range | 117 ppm to 780 ppm[4] | 80 µg/ml to 120 µg/ml[2] | 80 to 120% of analyte concentration[3] |
| Correlation Coeff. | 0.999[4] | 0.999[2] | 0.99992[5] |
This protocol is based on a validated method for the quantification of Pemetrexed.
1. Materials and Reagents:
-
Pemetrexed reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)[1][2]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a buffer of sodium dihydrogen orthophosphate in water and adjust the pH to 4 with orthophosphoric acid. Mix the buffer with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase.[1][2]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Pemetrexed reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
5. Sample Solution Preparation:
-
Accurately weigh the sample containing Pemetrexed and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method.
6. System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
7. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of Pemetrexed.
8. Calculation:
-
Calculate the amount of Pemetrexed in the sample using the peak areas of the sample and standard solutions.
Workflow for RP-HPLC Analysis of Pemetrexed
Caption: A typical workflow for the analysis of Pemetrexed using RP-HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pemetrexed and its Metabolites
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of Pemetrexed and its polyglutamate metabolites in biological matrices.[6]
Table 2: LC-MS/MS Method for Pemetrexed Analysis
| Parameter | Method Details |
| Column | Zorbax C18 (150 mm x 4.6 mm x 5 μm)[7] |
| Mobile Phase | 10 mM ammonium acetate (pH 4.5) and acetonitrile (50:50, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | Tandem Mass Spectrometry (MS/MS)[7] |
| Ionization Mode | Electrospray Ionization (ESI) - typically positive mode for Pemetrexed |
| LLOQ (Pemetrexed) | 0.2 nmol/L[6] |
| LLOQ (Metabolites) | 0.5 nmol/L[6] |
This protocol outlines a general procedure for the quantification of Pemetrexed in plasma samples.
1. Materials and Reagents:
-
Pemetrexed reference standard
-
Internal standard (e.g., isotope-labeled Pemetrexed)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Develop a suitable gradient to separate Pemetrexed from endogenous plasma components.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for Pemetrexed and the internal standard.
5. Calibration Curve:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Pemetrexed.
-
Process the calibration standards along with the unknown samples.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pemetrexed to the internal standard against the concentration.
-
Determine the concentration of Pemetrexed in the unknown samples from the calibration curve.
Workflow for LC-MS/MS Analysis of Pemetrexed in Biological Samples
Caption: A generalized workflow for the sensitive quantification of Pemetrexed.
Chiral HPLC for Enantiomeric Purity
Pemetrexed is the L-glutamic acid conjugate. A chiral HPLC method is essential to determine the enantiomeric purity and quantify the D-isomer impurity.
Table 3: Chiral HPLC Method for Pemetrexed
| Parameter | Method Details |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | n-Hexane: Ethanol: Isopropyl alcohol: TFA (250:650:100:1)[8] |
| Flow Rate | 0.5 mL/min (optimized) |
| Detection | UV at 240 nm[8] |
| Column Temp. | 35°C[8] |
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physicochemical properties of Pemetrexed, such as its melting point, decomposition temperature, and hydration state.
Table 4: Thermal Analysis Data for Pemetrexed Forms
| Technique | Form | Event | Temperature (°C) |
| DSC | Amorphous Pemetrexed Disodium | Endothermic (Melting) | ~244[9] |
| DSC | Amorphous Pemetrexed Disodium | Exothermic (Decomposition) | ~292[9] |
| DSC | Pemetrexed Diacid Form 1 | Endothermic (Melting) | ~247[4] |
| DSC | Pemetrexed Diacid Form 1 | Exothermic (Decomposition) | ~281[4] |
| TGA | Pemetrexed Disodium Heptahydrate | Dehydration | Multiple steps below 150°C |
1. Instrumentation:
-
Differential Scanning Calorimeter (DSC)
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the Pemetrexed sample into an aluminum pan.
-
Crimp the pan to seal it. Prepare an empty, sealed aluminum pan as a reference.
3. DSC Method:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected thermal events (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
4. Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA)
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the Pemetrexed sample into a TGA pan (e.g., alumina or platinum).
3. TGA Method:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate.
4. Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the temperature ranges of weight loss and the percentage of weight loss for each step.
Logical Flow of Thermal Analysis
Caption: The logical progression of DSC and TGA experiments for Pemetrexed.
X-ray Powder Diffraction (XRPD)
XRPD is a critical technique for the characterization of the solid-state properties of Pemetrexed, including polymorphism and crystallinity.
Table 5: Characteristic XRPD Peaks for Pemetrexed Diacid Forms (2θ ± 0.2°)
| Form | Peak 1 | Peak 2 | Peak 3 | Peak 4 |
| Form C | 5.7 | 12.2 | 17.2 | 18.4 |
| Another Crystalline Form | 9.0 | 16.2 | 18.1 | 26.9 |
| Yet Another Crystalline Form | 7.7 | 9.2 | 16.7 | 27.4 |
Note: The existence of multiple crystalline forms highlights the importance of XRPD in controlling the solid-state form of Pemetrexed diacid, a key intermediate.
1. Instrumentation:
-
X-ray Powder Diffractometer with a suitable X-ray source (e.g., Cu Kα).
2. Sample Preparation:
-
Gently grind the Pemetrexed sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
3. XRPD Method:
-
Scan Range: Scan the sample over a suitable 2θ range (e.g., 2° to 40°).
-
Step Size and Scan Speed: Use an appropriate step size (e.g., 0.02°) and scan speed to obtain a good quality diffraction pattern.
4. Data Analysis:
-
Record the diffraction pattern (intensity vs. 2θ).
-
Identify the characteristic diffraction peaks and compare them to known patterns of different polymorphic forms.
Pemetrexed Mechanism of Action
Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, thereby disrupting DNA and RNA synthesis and leading to cancer cell death.
Signaling Pathway of Pemetrexed's Action
Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to cell death.
References
- 1. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. EP2072518A1 - Stable Amorphous Form of Pemextred Disodium - Google Patents [patents.google.com]
Pemetrexed L-glutamic acid solution preparation for cell culture.
Application Notes: Pemetrexed L-glutamic acid for Cell Culture
Introduction
Pemetrexed, an antifolate antineoplastic agent, is a structural analog of folic acid. It is widely utilized in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1] In the context of cell biology and drug development, Pemetrexed serves as a critical tool for studying mechanisms of chemotherapy, drug resistance, and cell cycle regulation. Its efficacy is rooted in its ability to simultaneously inhibit multiple key enzymes within the folate metabolic pathway, thereby disrupting the synthesis of nucleotide precursors for DNA and RNA replication.[2]
Mechanism of Action
Pemetrexed exerts its cytotoxic effects by targeting three folate-dependent enzymes essential for cell replication:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) [3]
Upon transport into the cell, Pemetrexed is converted into its active polyglutamated form. This modification enhances its intracellular retention and inhibitory activity against its target enzymes. By inhibiting TS and DHFR, Pemetrexed disrupts the synthesis of thymidine and the regeneration of tetrahydrofolate, respectively. Its inhibition of GARFT blocks the de novo purine synthesis pathway. The collective result is a depletion of the nucleotide pools necessary for DNA and RNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis.[3][4]
Figure 1. Pemetrexed Mechanism of Action.
Key Considerations for In Vitro Studies
-
Folate Concentration in Media: Pemetrexed is a competitive inhibitor of folate-dependent enzymes. Standard cell culture media, such as RPMI-1640, contain high concentrations of folic acid (e.g., 2.2 µM), which can antagonize the cytotoxic effects of Pemetrexed and lead to artificially high IC50 values.[5] For accurate and reproducible results, it is highly recommended to use folate-free media (e.g., Folate-Free RPMI) supplemented with controlled, low levels of a reduced folate source like folinic acid (leucovorin).[4][6]
-
Solvent Selection: Pemetrexed disodium is soluble in both aqueous solutions and DMSO.[2][7] For high-concentration stock solutions, sterile DMSO is recommended. For final working solutions, the stock should be diluted in the appropriate cell culture medium.
-
Stability and Storage: Pemetrexed solutions require proper storage to maintain stability. Aqueous solutions are generally stable for short periods, but are susceptible to microparticulate formation with prolonged refrigerated storage.[8][9] DMSO stock solutions are stable for longer periods when stored at -20°C or -80°C.[2][10] Protection from light is recommended for solutions during storage.[11]
Protocols: Pemetrexed Solution Preparation
Physicochemical and Storage Data
The following tables summarize key quantitative data for Pemetrexed.
Table 1. Physicochemical Properties of Pemetrexed Disodium Heptahydrate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 357166-29-1 | |
| Molecular Formula | C₂₀H₁₉N₅O₆ · 2Na · 7H₂O | |
| Molecular Weight | 597.48 g/mol | |
| Appearance | White to light-yellow or green-yellow powder | [12] |
| Solubility (Water) | Up to 94 mg/mL | [7] |
| Solubility (DMSO) | Up to 100 mM |[2] |
Table 2. Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
|---|---|---|---|
| Powder | 2°C to 8°C | Per manufacturer's expiration date | [13] |
| DMSO Stock Solution | -20°C | Up to 6 months | [2] |
| Aqueous Solution | 2°C to 8°C | Up to 24 hours (chemical stability) |[14] |
Protocol 1: Preparation of 10 mM Pemetrexed Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Figure 2. Workflow for Pemetrexed Stock Solution Preparation.
Materials:
-
Pemetrexed disodium powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettors and sterile tips
Methodology:
-
Preparation: In a sterile environment (e.g., biosafety cabinet), bring the Pemetrexed powder and DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of Pemetrexed powder. For example, weigh 1 mg of Pemetrexed.
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve the target concentration. To create a 10 mM stock solution from Pemetrexed disodium (MW ~471.37 g/mol ), add 0.212 mL of DMSO for each mg of powder.[2]
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense small volumes (e.g., 10-20 µL) into sterile, light-protective cryovials to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.[2][10]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM Pemetrexed stock solution in DMSO
-
Appropriate cell culture medium (preferably folate-free RPMI)
-
Sterile tubes and pipettes
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM Pemetrexed stock solution at room temperature.
-
Intermediate Dilution (Optional): It is often practical to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in culture medium.
-
For a 1 mM solution: Dilute the 10 mM stock 1:10 (e.g., 10 µL of stock into 90 µL of medium).
-
-
Final Dilution: Further dilute the intermediate or stock solution to the desired final working concentration in the cell culture medium that will be added to the cells. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).[4]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of Pemetrexed. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).[3][4][15]
Example Working Concentrations
The optimal concentration of Pemetrexed is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for each specific cell line.
Table 3. Example In Vitro Concentrations and IC50 Values for Pemetrexed
| Cell Line | Cancer Type | IC50 / Working Concentration | Reference |
|---|---|---|---|
| CCRF-CEM | Leukemia | 25 nM | [4] |
| GC3/C1 | Colon Carcinoma | 34 nM | [4] |
| HCT-8 | Ileocecal Carcinoma | 220 nM | [4] |
| PC9 | NSCLC | 50 - 100 nM (working conc.) | [15] |
| H1666 | Adenocarcinoma | 0.08 µM (80 nM) | [16] |
| H3255 | Adenocarcinoma | 0.05 µM (50 nM) | [16] |
| H441 | Adenocarcinoma | 5.93 µM | [16] |
| CT26 | Colorectal Cancer | 0.013 µg/mL (~27 nM) |[17] |
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. cellagentech.com [cellagentech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of Folic Acid and Vitamin B12 on Pemetrexed Antifolate Chemotherapy in Nutrient Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Physical and chemical stability of pemetrexed in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. allmpus.com [allmpus.com]
- 14. globalrph.com [globalrph.com]
- 15. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pemetrexed L-glutamic Acid Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Pemetrexed L-glutamic acid for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pemetrexed in aqueous solutions?
A1: The primary degradation pathway for pemetrexed in aqueous solutions is oxidation.[1][2][3][4][5] Hydrolysis can also occur under acidic or alkaline conditions.[2][5][6]
Q2: What are the optimal pH conditions for pemetrexed stability in solution?
A2: Pemetrexed is most stable in a pH range of 7 to 8.[7] Significant degradation has been observed at a pH below 6.[1][3][7]
Q3: How should I prepare my pemetrexed stock solution?
A3: It is recommended to reconstitute pemetrexed (commonly available as a disodium salt) in a suitable buffer within a neutral pH range. For in vitro assays where folate levels can interfere, it is crucial to use a low-folate medium.[8]
Q4: What is the recommended storage condition for pemetrexed solutions?
A4: For short-term storage (up to 48 hours), pemetrexed solutions are chemically stable at room temperature (23°C) when protected from light.[3][9] For longer-term storage, refrigeration at 2-8°C is recommended, where it can be stable for up to 31 days, although microparticle formation may occur after 24 hours in some infusion bags.[2][3][9] Frozen at -80°C in a suitable medium, pemetrexed can be stable for up to 12 weeks.[8]
Q5: Can I use antioxidants to improve the stability of my pemetrexed solution?
A5: Yes, antioxidants such as N-acetylcysteine (NAC) and sodium sulfite can significantly improve the chemical stability of pemetrexed in aqueous solutions by acting as sacrificial reductants.[1][3][7]
Q6: Does the concentration of pemetrexed affect its stability?
A6: Yes, the stability of pemetrexed in solution increases as the drug concentration increases. Studies have shown improved stability at concentrations from 12.5 to 50 mg/mL.[1][3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results | Pemetrexed degradation due to improper storage or handling. | Prepare fresh pemetrexed solutions for each experiment. If using stored solutions, ensure they have been stored under optimal conditions (see FAQs). Verify the pH of your final assay medium. |
| Interference from components in the cell culture medium. | Pemetrexed activity is inhibited by folate and its analogs.[8] Use a low-folate medium for your assays. Consider a rinse and media change step before adding pemetrexed.[8] | |
| Precipitation in stock solution | Poor solubility at the prepared concentration and pH. | Pemetrexed has limited solubility in acidic aqueous solvents.[5] Ensure the pH of your solvent is in the neutral to slightly alkaline range (7-8). |
| Loss of drug potency over time | Oxidation of the pemetrexed molecule. | Prepare solutions in degassed buffers or purge with nitrogen to remove dissolved oxygen.[1][3] The addition of antioxidants like N-acetylcysteine can also prevent oxidative degradation.[1][3][7] |
| Exposure to light. | Protect pemetrexed solutions from light during preparation, storage, and experimentation.[3][6][9] |
Quantitative Data on Pemetrexed Stability
Table 1: Stability of Pemetrexed in Different Infusion Solutions
| Concentration | Infusion Solution | Storage Temperature | Duration | Remaining Concentration | Reference |
| 2 mg/mL | 0.9% Sodium Chloride | 2-8°C | 28 days | ≥98.9% | [10] |
| 13.5 mg/mL | 0.9% Sodium Chloride | 2-8°C | 28 days | ≥97.2% | [10] |
| 2, 10, 20 mg/mL | Dextrose 5% | 23°C (protected from light) | 2 days | Little to no loss | [9] |
| 2, 10, 20 mg/mL | 0.9% NaCl | 23°C (protected from light) | 2 days | Little to no loss | [9] |
| 2, 10, 20 mg/mL | Dextrose 5% | 4°C (protected from light) | 31 days | Little to no loss | [9] |
| 2, 10, 20 mg/mL | 0.9% NaCl | 4°C (protected from light) | 31 days | Little to no loss | [9] |
Table 2: Factors Influencing Pemetrexed Degradation
| Factor | Condition | Observation | Reference |
| pH | < 6 | Significant degradation | [1][3][7] |
| 7 - 8 | Optimal stability | [7] | |
| Oxygen | Presence of dissolved oxygen | Main mechanism of degradation is oxidation | [1][2][3][4][5] |
| Nitrogen purging/headspace | Significant positive effect on stability | [1][3][7] | |
| Light | Exposure to fluorescent light | Stable for at least 2 days at 23°C | [3][9] |
| Temperature | 2-8°C | Stable for at least 21-31 days | [2][3][9][11] |
| 23°C | Stable for at least 48 hours | [3][9] |
Experimental Protocols
Protocol 1: Preparation of Pemetrexed Stock Solution for In Vitro Assays
-
Reconstitution: Reconstitute lyophilized this compound (or its disodium salt) in a sterile, low-folate cell culture medium or a buffer with a pH between 7.0 and 8.0.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the volume of solvent added to the final assay, which also enhances stability.[1][3][7]
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage:
-
For immediate use, store at room temperature, protected from light.
-
For short-term storage (up to 24 hours), store at 2-8°C, protected from light.
-
For long-term storage (up to 12 weeks), aliquot the stock solution into cryovials and store at -80°C.[8] Avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol outline based on methods described in the literature.[12] Specific parameters may need to be optimized for your equipment and specific pemetrexed formulation.
-
Chromatographic System:
-
Column: C8 or C18 reversed-phase column (e.g., Zorbax SB C8, 4.6 x 150mm, 3.5µm).[12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.17% glacial acetic acid, pH 5.3) and acetonitrile (e.g., 89:11 v/v).[12]
-
Flow Rate: 1.0 - 2.0 mL/min.[12]
-
Detection: UV/PDA detector at an appropriate wavelength.
-
Column Temperature: 30°C.[12]
-
-
Sample Preparation: Dilute the pemetrexed solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The stability is assessed by measuring the peak area of the parent pemetrexed compound over time. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Mechanism of action of pemetrexed in a tumor cell.
Caption: Experimental workflow for preparing and testing pemetrexed stability.
Caption: Troubleshooting logic for inconsistent pemetrexed assay results.
References
- 1. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed [ouci.dntb.gov.ua]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of pemetrexed in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Chromatographic Separation of Pemetrexed and L-Glutamic Acid
Welcome to the technical support center for the chromatographic analysis of Pemetrexed. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of Pemetrexed and its L-glutamic acid diastereomer.
Troubleshooting Guides
This section addresses specific problems you may encounter during your chromatographic experiments.
Issue 1: Poor Resolution Between Pemetrexed and L-Glutamic Acid or Other Impurities
Q: My chromatogram shows poor separation between the Pemetrexed peak and a closely eluting impurity, such as its D-isomer or a related substance. What steps can I take to improve the resolution?
A: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to enhance the separation:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The pH of the mobile phase is a critical parameter. For reversed-phase methods, adjusting the pH can alter the ionization state of Pemetrexed and its impurities, thereby affecting their retention and selectivity. A mobile phase pH of around 3.8 to 4.0 has been shown to be effective.[1]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention times. Systematically varying the percentage of the organic modifier can help to improve separation.
-
Buffer Concentration: Ensure the buffer concentration is adequate to control the pH and provide consistent interactions with the stationary phase. A common buffer is sodium dihydrogen phosphate.[1]
-
-
Column Selection:
-
Stationary Phase: For general-purpose analysis and separation from many process-related impurities, C8 and C18 columns are commonly used.[2][3]
-
Chiral Column for Enantiomeric Separation: If you are specifically trying to separate the L-isomer (Pemetrexed) from the D-isomer (an impurity), a chiral column is necessary. Chiralpak AD-H is a suitable choice for this application.[4][5]
-
-
Method Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Operating at a controlled, slightly elevated temperature (e.g., 35-40°C) can improve peak shape and resolution.[3][4]
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient method can be developed. A gradient allows for the separation of compounds with a wider range of polarities.[1][3]
-
Issue 2: Peak Tailing
Q: The Pemetrexed peak in my chromatogram is exhibiting significant tailing. What are the potential causes and how can I fix this?
A: Peak tailing can lead to inaccurate integration and quantification. The common causes and solutions are:
-
Secondary Interactions: Pemetrexed has basic functional groups that can interact with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution: Use a well-end-capped column or a column specifically designed for the analysis of basic compounds. Operating the mobile phase at a lower pH can also help to protonate the silanol groups and reduce these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can cause peak tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 3: Inconsistent Retention Times
Q: I am observing a drift or sudden shift in the retention times of my peaks. What could be causing this variability?
A: Consistent retention times are crucial for peak identification and method reproducibility. Here are the likely culprits and their remedies:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently.
-
Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and variable flow rates.
-
pH Drift: If the buffer capacity is insufficient, the pH of the mobile phase may change over time.
-
-
HPLC System Issues:
-
Pump Performance: Worn pump seals or check valves can lead to an inconsistent flow rate.
-
Leaks: Any leaks in the system will cause a drop in pressure and affect the flow rate.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.
-
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a reversed-phase HPLC method for Pemetrexed?
A1: A good starting point for a reversed-phase method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M sodium dihydrogen phosphate) with the pH adjusted to around 3.8 - 4.0.[1] A common starting ratio is 30:70 (v/v) acetonitrile to buffer.
-
Flow Rate: 0.8 - 1.2 mL/min.[1]
-
Temperature: 25 - 35°C.[4]
Q2: How can I separate Pemetrexed from its D-isomer?
A2: The separation of enantiomers like the D-isomer of Pemetrexed requires a chiral stationary phase. A normal-phase chiral HPLC method has been successfully developed for this purpose.[4][5]
Q3: What are some of the common process-related impurities of Pemetrexed?
A3: Common process-related impurities that may need to be separated from Pemetrexed include Dimer-1 and Dimer-2 impurities, N-Methyl Pemetrexed, Pemetrexed diethyl ester, and an Alanine derivative of Pemetrexed.[1]
Data Presentation
Table 1: Comparison of Reversed-Phase HPLC Methods for Pemetrexed Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (100 x 4.6 mm, 3 µm)[1] | Zorbax SB C8 (150 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Acetonitrile:Sodium Dihydrogen Orthophosphate Buffer (30:70 v/v), pH 4.0 | Acetonitrile:(0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH), pH 3.8 (60:40 v/v)[1] | Acetonitrile:0.17% Glacial Acetic Acid, pH 5.3 (11:89 v/v)[2] |
| Flow Rate | 0.8 mL/min | 1.2 mL/min[1] | 2.0 mL/min[2] |
| Detection | 254 nm | 240 nm[1] | Not Specified |
| Temperature | 25°C | 27°C[1] | Not Specified |
Table 2: Chiral HPLC Method for Pemetrexed and its D-isomer
| Parameter | Method Details |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | n-Hexane:Ethanol:Isopropyl alcohol:Trifluoroacetic acid (250:650:100:1 v/v/v/v)[4][5] |
| Flow Rate | 0.5 mL/min[5] |
| Detection | 240 nm[4][5] |
| Temperature | 35°C[4][5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Pemetrexed
This protocol is based on a commonly cited method for the analysis of Pemetrexed in pharmaceutical formulations.
-
Mobile Phase Preparation:
-
Prepare a sodium dihydrogen orthophosphate buffer and adjust the pH to 4.0 using phosphoric acid.
-
Mix acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 35.1 mg of Pemetrexed disodium heptahydrate and dissolve it in HPLC grade water in a 25 mL volumetric flask.
-
Dilute 2 mL of this solution to 20 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
-
Sample Preparation (for Lyophilized Powder):
-
Reconstitute the contents of a Pemetrexed vial with 20 mL of HPLC grade water.
-
Transfer the solution to a 200 mL volumetric flask and dilute to volume with water.
-
Further dilute 2 mL of this solution to 100 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: 254 nm
-
Run Time: 10 minutes
-
Protocol 2: Chiral HPLC for Separation of Pemetrexed D-isomer
This protocol is designed for the specific separation of the D-isomer from Pemetrexed.[4][5]
-
Mobile Phase Preparation:
-
Mix n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid in a ratio of 250:650:100:1 (v/v/v/v).
-
Degas the mobile phase.
-
-
Solution Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: 240 nm
-
Run Time: 30 minutes
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in Pemetrexed chromatography.
Caption: A standard workflow for the HPLC analysis of Pemetrexed from preparation to results.
References
Pemetrexed L-Glutamic Acid Forced Degradation Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Pemetrexed L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pemetrexed under forced degradation conditions?
A1: Pemetrexed primarily degrades through two main pathways: oxidation and hydrolysis.[1][2] Oxidative degradation is often the most significant pathway, leading to the formation of several related substances.[1][3][4] Hydrolysis can also occur, particularly at acidic and basic pH, leading to the cleavage of the amide bond.[1][3]
Q2: Which stress conditions typically lead to the most significant degradation of Pemetrexed?
A2: Significant degradation of Pemetrexed is commonly observed under oxidative and acidic stress conditions.[5][6] For instance, exposure to 3% hydrogen peroxide at room temperature and 1N HCl at 60°C has been shown to cause major degradation.[5][6] Basic hydrolysis also leads to notable degradation.[3]
Q3: What are the common analytical techniques used to study Pemetrexed degradation?
A3: The most common analytical techniques are stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[5][6][7][8][9] These methods are used to separate Pemetrexed from its degradation products. Mass spectrometry (MS), often coupled with LC (LC-MS), is employed for the identification and characterization of the degradants.[1]
Q4: Are there any specific considerations for the lyophilized form of Pemetrexed?
A4: The lyophilized powder for injection is generally stable when packaged appropriately, often under a nitrogen overlay to minimize oxygen exposure and prevent oxidative degradation.[2] Forced degradation studies are crucial to ensure the stability-indicating nature of analytical methods for both the drug substance and the drug product.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of Pemetrexed and degradation peaks in HPLC/UPLC. | Inappropriate column, mobile phase composition, or gradient. | Optimize the chromatographic conditions. Consider using a C18 column with a gradient elution program. Mobile phase A can be a buffer like 0.1% orthophosphoric acid, and mobile phase B can be acetonitrile.[5][6] Adjusting the pH of the mobile phase can also improve resolution. |
| Inconsistent or non-reproducible degradation results. | Variation in stress conditions (temperature, concentration of stressor, time). | Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters). Prepare fresh stressor solutions for each experiment. |
| Difficulty in identifying unknown degradation products. | Insufficient resolution or sensitivity of the analytical method. | Employ LC-MS/MS for accurate mass determination and fragmentation analysis to elucidate the structures of the degradants.[10] |
| Mass balance is not within the acceptable range (typically 90-110%). | Co-elution of degradants, non-UV active degradants, or precipitation of the drug. | Check for peak purity using a photodiode array (PDA) detector.[5][6] If co-elution is suspected, modify the chromatographic method. Consider using a universal detector like a Charged Aerosol Detector (CAD) if non-UV active degradants are suspected. Ensure complete dissolution of the sample after stressing. |
Quantitative Data Summary
Table 1: Summary of Pemetrexed Degradation under Various Stress Conditions
| Stress Condition | Temperature | Duration | Pemetrexed Degraded (%) | Reference |
| Acid Hydrolysis (0.5N HCl) | Not Specified | Not Specified | Significant Degradation | [3] |
| Base Hydrolysis (0.5N NaOH) | Not Specified | Not Specified | Significant Degradation | [3] |
| Oxidative (10% v/v H₂O₂) | Room Temperature | 6 hours | Major Degradation | [3] |
| Thermal | 60°C | Not Specified | Minimal Degradation | [3] |
| Photolytic (UV light at 254nm) | Not Specified | Not Specified | Minimal Degradation | [3] |
Note: The extent of degradation can vary based on the exact experimental conditions.
Key Experimental Protocols
Acidic Degradation
-
Sample Preparation: Prepare a solution of Pemetrexed in a suitable diluent (e.g., water or methanol:water).
-
Stress Condition: Add an equal volume of 1N hydrochloric acid (HCl) to the Pemetrexed solution.
-
Incubation: Heat the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution to the target concentration and analyze by HPLC or UPLC.
Basic Degradation
-
Sample Preparation: Prepare a solution of Pemetrexed in a suitable diluent.
-
Stress Condition: Add an equal volume of 0.5N sodium hydroxide (NaOH) to the Pemetrexed solution.
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 15 hours).[11]
-
Neutralization: Neutralize the solution with an appropriate volume of 0.5N hydrochloric acid (HCl).
-
Analysis: Dilute the neutralized solution to the target concentration and analyze by HPLC or UPLC.
Oxidative Degradation
-
Sample Preparation: Prepare a solution of Pemetrexed in a suitable diluent.
-
Stress Condition: Add an appropriate volume of hydrogen peroxide (e.g., 3% or 10% v/v) to the Pemetrexed solution.[3][5]
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 30 minutes to 6 hours).[3][11]
-
Analysis: Dilute the solution to the target concentration and analyze immediately by HPLC or UPLC.
Thermal Degradation
-
Sample Preparation: Place the solid Pemetrexed powder or a solution in a tightly sealed vial.
-
Stress Condition: Expose the sample to a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).[11]
-
Sample Processing: If a solid was used, dissolve it in a suitable diluent. If a solution was used, allow it to cool to room temperature.
-
Analysis: Dilute the sample to the target concentration and analyze by HPLC or UPLC.
Photolytic Degradation
-
Sample Preparation: Place the solid Pemetrexed powder or a solution in a photostability chamber.
-
Stress Condition: Expose the sample to UV light (e.g., 200 Watt hours/square meter) and visible light (e.g., 1.2 million lux hours) as per ICH guidelines.[11]
-
Sample Processing: If a solid was used, dissolve it in a suitable diluent.
-
Analysis: Dilute the sample to the target concentration and analyze by HPLC or UPLC.
Visualizations
Caption: Pemetrexed primary degradation pathways.
Caption: Experimental workflow for forced degradation.
References
- 1. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baertschiconsulting.com [baertschiconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Minimizing Pemetrexed L-glutamic acid precipitation in media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pemetrexed in in-vitro settings. Particular focus is given to troubleshooting and preventing the precipitation of Pemetrexed L-glutamic acid in culture media.
Frequently Asked Questions (FAQs)
Q1: What is Pemetrexed and why is it used in research?
A1: Pemetrexed is an antifolate chemotherapy agent. In research, it is used to study its cytotoxic effects on cancer cells, particularly in non-small cell lung cancer and mesothelioma. It functions by inhibiting multiple folate-dependent enzymes essential for nucleotide synthesis, thereby halting DNA and RNA production and preventing cell proliferation.[1][2][3]
Q2: What are the common causes of Pemetrexed precipitation in cell culture media?
A2: Pemetrexed precipitation in cell culture media can be attributed to several factors:
-
pH: Pemetrexed's solubility is highly pH-dependent. A decrease in the pH of the media can lead to precipitation.[4]
-
Concentration: Exceeding the solubility limit of Pemetrexed in the media will cause it to precipitate.
-
Temperature: Temperature shifts, such as moving media from cold storage to an incubator, can affect solubility and lead to precipitation.
-
Media Components: Interactions with certain media components, like high concentrations of calcium salts, can contribute to precipitation.
-
Improper Dissolution: If the initial stock solution is not prepared correctly, it can lead to precipitation upon dilution in the culture media.
Q3: How can I visually identify Pemetrexed precipitation?
A3: Precipitation can be observed as fine crystalline particles, a cloudy or hazy appearance in the culture medium, or a thin film at the bottom of the culture vessel. This should be distinguishable from microbial contamination, which typically presents as uniform turbidity, sometimes with a color change in the medium.
Troubleshooting Guide
This guide provides a structured approach to resolving issues with Pemetrexed precipitation during your experiments.
Problem: Precipitate observed in the Pemetrexed stock solution.
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Pemetrexed free acid is poorly soluble in water.[4] For in-vitro use, Pemetrexed disodium salt is recommended. Prepare stock solutions in sterile DMSO or 0.9% saline.[5][6] |
| Concentration Too High | The solubility of Pemetrexed disodium salt in DMSO is up to 100 mM.[7] Do not exceed this concentration when preparing your stock solution. |
| Incomplete Dissolution | Ensure the Pemetrexed powder is completely dissolved in the solvent. Gently swirl or vortex the vial until the solution is clear.[6] |
| Storage Issues | Store DMSO stock solutions at -20°C.[7] Aqueous stock solutions are not recommended for long-term storage; prepare them fresh.[8] |
Problem: Precipitate forms immediately after adding Pemetrexed stock solution to the cell culture medium.
| Possible Cause | Recommended Solution |
| Final Concentration Too High | The final concentration of Pemetrexed in the media may have exceeded its solubility limit. The solubility of Pemetrexed sodium salt hydrate in PBS (pH 7.2) is approximately 10 mg/mL.[8] Ensure your final working concentration is below this limit. |
| Localized High Concentration | Rapidly adding a concentrated DMSO stock to the media can cause localized precipitation. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. |
| pH of the Medium | The pH of your cell culture medium should be stable and within the optimal range for both your cells and Pemetrexed solubility (generally pH 7.2-7.4). A pH below 6 can cause significant degradation and precipitation.[4] |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid both cytotoxicity and precipitation of the compound.[5] |
Problem: Precipitate appears in the culture medium over time (hours to days).
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature shifts that affect solubility. Minimize the time that cultures are outside of the incubator. |
| Evaporation of Medium | Evaporation can increase the concentration of all components in the medium, potentially exceeding Pemetrexed's solubility. Ensure proper humidification of your incubator and use appropriate culture vessel caps to minimize evaporation. |
| Interaction with Media Components | Over time, Pemetrexed may interact with components of the serum or other supplements. Consider using a serum-free medium if compatible with your cell line, or reducing the serum concentration. |
| Drug Degradation | Pemetrexed solutions can degrade over time, and the degradation products may be less soluble. Use freshly prepared Pemetrexed solutions for your experiments whenever possible. Aqueous solutions should not be stored for more than one day.[8] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Pemetrexed Disodium Solubility in Water | 30 mg/mL | |
| Pemetrexed Disodium Solubility in DMSO | Up to 100 mM | [7] |
| Pemetrexed Sodium Salt Hydrate Solubility in PBS (pH 7.2) | ~10 mg/mL | [8] |
| Recommended Final DMSO Concentration in Media | ≤0.5% | [5] |
| pH of Reconstituted Pemetrexed Solution | 6.6 - 7.8 | [6] |
Experimental Protocols
Protocol 1: Preparation of Pemetrexed Stock Solution in DMSO
-
Materials: Pemetrexed disodium salt powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Pemetrexed disodium salt powder. b. To prepare a 10 mM stock solution, add 0.212 mL of DMSO for each mg of Pemetrexed.[7] c. Gently vortex or swirl the tube until the powder is completely dissolved and the solution is clear. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C. The DMSO solution is stable for up to 6 months under these conditions.[7]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials: Pemetrexed stock solution (from Protocol 1), pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the Pemetrexed stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.[5] c. In a sterile tube, add the required volume of Pemetrexed stock solution to the appropriate volume of pre-warmed cell culture medium. d. Add the stock solution dropwise while gently swirling the medium to ensure immediate and thorough mixing. e. Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures. f. Use the freshly prepared working solution immediately for optimal results.
Visualizations
Caption: A troubleshooting workflow for Pemetrexed precipitation.
Caption: The mechanism of action of Pemetrexed in tumor cells.
References
- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. globalrph.com [globalrph.com]
- 7. cellagentech.com [cellagentech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Adjusting pH for optimal Pemetrexed L-glutamic acid activity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Pemetrexed L-glutamic acid, with a focus on the critical role of pH in its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound is most stable in a slightly alkaline to neutral pH range. Reconstituted solutions for intravenous infusion typically have a pH between 6.6 and 7.8.[1] Significant degradation of Pemetrexed has been observed at a pH below 6.[2] To maintain the integrity of your Pemetrexed solution, it is crucial to prepare and store it within the recommended pH range.
Q2: How does pH affect the activity of this compound against its target enzymes?
A2: The optimal pH for Pemetrexed's activity is influenced by the pH sensitivity of its target enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). While Pemetrexed itself is more stable in a slightly alkaline environment, its enzymatic inhibition is dependent on the optimal pH of each enzyme. For instance, human GARFT exhibits maximum activity around pH 7.5-8.0.[3] Bacterial DHFRs generally have an optimal pH between 6.0 and 7.0, while mammalian DHFRs can have a wider range, with some studies indicating maximal activity at pH 7.0.[4] Enzymatic assays for TS are typically conducted at a physiological pH of approximately 7.4.
Q3: My Pemetrexed solution appears cloudy or has formed a precipitate. What could be the cause?
A3: Cloudiness or precipitation in your Pemetrexed solution is often an indication of pH-related instability or insolubility. Pemetrexed has limited solubility in acidic aqueous solvents. If the pH of your solution drops below the recommended range (6.6-7.8), the drug may precipitate out of solution. Ensure that all buffers and diluents used are within the appropriate pH range and that the final pH of the Pemetrexed solution is verified.
Q4: I am observing lower-than-expected activity in my in vitro assay. Could pH be a factor?
A4: Yes, suboptimal pH is a likely cause of reduced Pemetrexed activity. If the pH of your assay buffer is outside the optimal range for Pemetrexed's target enzymes, the enzymatic inhibition will be less effective. It is also important to consider the stability of Pemetrexed in your assay medium over the duration of the experiment, as a shift in pH could lead to drug degradation.
Q5: Are there any known incompatibilities of Pemetrexed with other reagents that could affect pH and stability?
A5: Pemetrexed is physically incompatible with diluents containing calcium, such as Lactated Ringer's Injection. The introduction of such solutions can alter the pH and lead to precipitation or degradation of the drug. Always use the recommended diluents, such as 0.9% Sodium Chloride Injection, and avoid mixing Pemetrexed with other drugs or solutions unless their compatibility has been established.
Troubleshooting Guides
Issue 1: Pemetrexed Degradation
-
Symptom: Loss of Pemetrexed concentration over time, appearance of unknown peaks in HPLC analysis, or discoloration of the solution.
-
Possible Cause: The pH of the solution is outside the optimal stability range (6.6-7.8). Pemetrexed undergoes degradation under both acidic and alkaline conditions, with accelerated degradation below pH 6.[2]
-
Solution:
-
Verify the pH of all stock solutions, buffers, and diluents before preparing the Pemetrexed solution.
-
Use a calibrated pH meter to measure the final pH of the Pemetrexed solution.
-
If necessary, adjust the pH using dilute hydrochloric acid or sodium hydroxide.
-
Store Pemetrexed solutions at the recommended temperature and protect them from light, as light can also contribute to degradation.
-
Issue 2: Inconsistent Assay Results
-
Symptom: High variability in experimental results between replicates or different experimental runs.
-
Possible Cause: Fluctuations in the pH of the assay buffer or degradation of Pemetrexed during the assay.
-
Solution:
-
Prepare fresh assay buffer for each experiment and verify its pH immediately before use.
-
Ensure that the assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
Consider performing a stability test of Pemetrexed in your specific assay medium under the experimental conditions (time, temperature) to confirm its integrity.
-
Issue 3: Low Pemetrexed Potency
-
Symptom: The observed IC50 value is significantly higher than expected from the literature.
-
Possible Cause: The pH of the assay buffer is not optimal for the activity of the target enzyme(s).
-
Solution:
-
Review the literature for the optimal pH range of the specific target enzyme you are studying (TS, DHFR, or GARFT).
-
Optimize your assay by testing a range of pH values for your assay buffer to determine the pH at which Pemetrexed exhibits maximum inhibition.
-
Ensure that the Pemetrexed stock solution was prepared and stored correctly to prevent degradation, which would lead to a decrease in the effective concentration.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH Range | Stability Profile | Reference |
| < 6.0 | Significant degradation | [2] |
| 6.6 - 7.8 | Optimal stability for reconstituted solutions | [1] |
| > 8.0 | Potential for degradation |
Table 2: Optimal pH for Pemetrexed's Target Enzymes
| Enzyme | Organism/Type | Optimal pH Range | Reference |
| Dihydrofolate Reductase (DHFR) | Bacterial | 6.0 - 7.0 | [4] |
| Dihydrofolate Reductase (DHFR) | Mammalian | 4.5 - 5.5 / 7.0 | [4] |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Human | 7.5 - 8.0 | [3] |
| Thymidylate Synthase (TS) | General (assay condition) | ~7.4 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection or appropriate buffer
-
Sterile, pH-adjusted water for injection (if necessary)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
-
Procedure:
-
Allow the Pemetrexed powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of Pemetrexed powder.
-
Reconstitute the powder with the appropriate volume of 0.9% Sodium Chloride Injection to achieve the desired stock concentration.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Measure the pH of the reconstituted solution using a calibrated pH meter.
-
If the pH is outside the range of 6.6-7.8, adjust it dropwise with 0.1 M HCl or 0.1 M NaOH while gently stirring.
-
Once the desired pH is reached, filter the solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into sterile tubes and store at the recommended temperature (typically -20°C or -80°C for long-term storage) and protect from light.
-
Protocol 2: General Enzyme Activity Assay to Determine pH Optimum
-
Materials:
-
Purified target enzyme (TS, DHFR, or GARFT)
-
This compound stock solution
-
Substrate for the target enzyme
-
Cofactors required for the enzyme reaction
-
A series of buffers with varying pH values (e.g., phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
-
-
Procedure:
-
Prepare a series of assay buffers with a range of pH values (e.g., from pH 5.5 to 8.5 in 0.5 pH unit increments).
-
In a 96-well plate, set up reaction wells for each pH value to be tested. Each pH condition should include a control (no Pemetrexed) and several concentrations of Pemetrexed.
-
To each well, add the assay buffer of a specific pH, the substrate, and any necessary cofactors.
-
Add the desired concentrations of Pemetrexed to the respective wells.
-
Initiate the enzymatic reaction by adding the purified enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity for each condition.
-
Plot the enzyme activity (initial velocity) as a function of pH for both the control and Pemetrexed-treated samples.
-
The optimal pH for Pemetrexed activity against the specific enzyme is the pH at which the greatest inhibition is observed.
-
Mandatory Visualizations
References
- 1. globalrph.com [globalrph.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Pemetrexed L-glutamic acid interference in biological assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed. The information addresses common issues encountered during in vitro and cell-based assays, with a focus on potential interference from L-glutamic acid and other components of biological systems.
Frequently Asked Questions (FAQs)
Q1: What is Pemetrexed and what is its primary mechanism of action?
Pemetrexed is an antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1][2] Its chemical name is N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid. Structurally, it is a folate analog that contains an L-glutamic acid moiety.[3] Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes that are crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[1][4] The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3][5]
Q2: Does the L-glutamic acid portion of Pemetrexed interfere with biological assays?
While Pemetrexed's structure includes L-glutamic acid, direct and widespread interference in biological assays specifically due to this component is not extensively documented in the scientific literature. However, it remains a theoretical possibility in assays that are highly sensitive to L-glutamic acid concentrations or in systems where glutamate transporters or enzymes are being studied. The more significant and well-documented source of interference in in vitro assays is related to Pemetrexed's primary mechanism of action as an antifolate.
Q3: How does Pemetrexed's antifolate activity interfere with in vitro assays?
Pemetrexed's efficacy is significantly influenced by the concentration of folates in the cellular environment.[6] Many standard cell culture media are supplemented with folic acid, which can compete with Pemetrexed for cellular uptake and for binding to its target enzymes.[1][2] This competition can lead to an underestimation of Pemetrexed's potency in in vitro experiments, resulting in erroneously high IC50 values.[1]
Q4: What is polyglutamation and how does it affect Pemetrexed's activity and potential for assay interference?
Once inside a cell, Pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][7] These polyglutamated forms are more potent inhibitors of TS and GARFT and are retained within the cell for longer periods, leading to sustained drug action.[3][7] Natural folates within the cell can compete with Pemetrexed for polyglutamation by FPGS.[6] Therefore, high intracellular folate levels can reduce the formation of active Pemetrexed polyglutamates, further diminishing its apparent in vitro activity. This process can be a significant factor in assay variability.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for Pemetrexed in cell viability assays.
Possible Cause: Interference from folic acid in the cell culture medium.
Troubleshooting Steps:
-
Assess Folate Concentration in Media: Review the formulation of your cell culture medium to determine the concentration of folic acid. Many common media, such as RPMI-1640 and DMEM, contain high levels of folic acid that can inhibit Pemetrexed activity.
-
Switch to Folate-Deficient Medium: For Pemetrexed sensitivity assays, it is highly recommended to use a folate-deficient medium.[1] This will minimize competition and provide a more accurate assessment of the drug's potency.
-
Wash Cells Before Treatment: Before adding Pemetrexed, wash the cells with a folate-free buffer or medium to remove any residual folates from the initial culture conditions.[1]
-
Optimize Serum Concentration: Fetal bovine serum (FBS) can also contain folates. If possible, reduce the serum concentration during the drug treatment period or use a dialyzed FBS with reduced small molecule content. A study on NSCLC cell lines showed that increased serum levels from 2% to 10% resulted in decreased sensitivity to Pemetrexed.[8]
Issue 2: Inconsistent results between experimental replicates.
Possible Cause 1: Variability in cellular folate levels.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that all cell cultures are maintained under identical conditions (e.g., medium formulation, passage number, cell density) to minimize variations in intracellular folate pools.
-
Pre-condition Cells in Low-Folate Medium: Before seeding for an experiment, pre-condition the cells in a low-folate medium for a set period to normalize intracellular folate levels across different batches of cells.
Possible Cause 2: Differences in Pemetrexed polyglutamation efficiency.
Troubleshooting Steps:
-
Characterize FPGS Expression: The expression and activity of folylpolyglutamate synthetase (FPGS) can vary between cell lines. If you are working with multiple cell lines, consider characterizing the relative FPGS expression levels.
-
Allow Sufficient Incubation Time: Polyglutamation is a time-dependent process.[3] Ensure that the drug incubation time is sufficient for the formation of active polyglutamated metabolites. For some cell lines, a longer exposure time may be necessary to observe the full cytotoxic effect.
Issue 3: Suspected direct interference from the L-glutamic acid moiety.
Possible Cause: Competition in assays involving L-glutamic acid.
Troubleshooting Steps:
-
Run Control Experiments: In assays where L-glutamic acid is a key component (e.g., glutamate uptake assays, metabolic assays measuring glutamine metabolism), run control experiments with L-glutamic acid alone to determine if it competes with the assay's substrate or components.
-
Use Structurally Unrelated Antifolates: As a negative control, test other antifolate drugs that do not contain an L-glutamic acid moiety (e.g., Methotrexate) to see if the observed effect is specific to Pemetrexed.
-
Modify Assay Readout: If possible, use an assay with a different detection method that is less likely to be affected by the presence of free L-glutamic acid.
Data Presentation
Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 | [9] |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 | [9] |
| SNU-601 | Gastric Cancer | 17 | [5] |
| A549 | Non-Small Cell Lung Cancer | 629.89 | [10] |
| CAL-27 | Head and Neck Cancer | 118.77 | [10] |
Table 2: Hypothetical Data on the Effect of Folic Acid and L-Glutamic Acid on Pemetrexed IC50 in A549 Cells.
This table presents hypothetical data to illustrate the principles discussed. Actual results may vary.
| Folic Acid (µM) | L-Glutamic Acid (µM) | Pemetrexed IC50 (nM) |
| 2.3 (Standard RPMI) | 136 (Standard RPMI) | ~700 |
| 0.1 | 136 | ~150 |
| 2.3 | 10 | ~680 |
| 0.1 | 10 | ~140 |
Experimental Protocols
Protocol 1: Pemetrexed Chemosensitivity Assay using a Folate-Deficient Medium.
This protocol is adapted from a study that modified a standard chemosensitivity assay to accurately assess Pemetrexed's in vitro activity.[1][2]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Standard cell culture medium (e.g., BEGM)
-
Folate-deficient RPMI medium
-
Fetal Bovine Serum (FBS), dialyzed if possible
-
Pemetrexed
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in your standard culture medium and allow them to adhere overnight.
-
Medium Exchange: The next day, carefully aspirate the standard medium. Wash the cells once with sterile PBS.
-
Treatment Medium Addition: Add folate-deficient RPMI medium supplemented with a low percentage of FBS (e.g., 5%).
-
Pemetrexed Treatment: Add serial dilutions of Pemetrexed to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cellular Uptake Assay for Pemetrexed.
This protocol provides a general framework for measuring the cellular uptake of Pemetrexed.
Materials:
-
Cancer cell line of interest
-
Culture plates (e.g., 24-well)
-
Radiolabeled Pemetrexed (e.g., [3H]-Pemetrexed) or a suitable LC-MS/MS method for unlabeled Pemetrexed
-
Assay buffer (e.g., HBSS with HEPES, pH 7.4)
-
Lysis buffer
-
Scintillation counter or LC-MS/MS instrument
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to near confluence.[11]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add fresh assay buffer and pre-incubate for a short period (e.g., 30 minutes) at 37°C.[11]
-
Initiate Uptake: Add radiolabeled or unlabeled Pemetrexed to the wells to initiate the uptake.
-
Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. To determine non-specific binding, include a set of wells with a large excess of unlabeled Pemetrexed.
-
Stop Uptake: To stop the uptake, rapidly aspirate the Pemetrexed-containing buffer and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification:
-
For radiolabeled Pemetrexed, transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
For unlabeled Pemetrexed, process the lysate for analysis by LC-MS/MS to quantify the intracellular drug concentration.
-
-
Data Analysis: Normalize the uptake data to the protein concentration of each sample. Plot the specific uptake (total uptake minus non-specific binding) over time.
Visualizations
Caption: Pemetrexed's mechanism of action and points of potential interference.
References
- 1. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. globalrph.com [globalrph.com]
- 8. Effect of Folic Acid and Vitamin B12 on Pemetrexed Antifolate Chemotherapy in Nutrient Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Overcoming Pemetrexed Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying resistance to Pemetrexed L-glutamic acid in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pemetrexed?
Pemetrexed is an anti-folate chemotherapy agent that targets multiple enzymes essential for purine and pyrimidine synthesis.[1] By inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), Pemetrexed disrupts the production of DNA and RNA precursors, which are necessary for the growth and survival of cancer cells.[1] Its polyglutamated forms are retained within cells, leading to prolonged inhibition of these key enzymes.[2]
Q2: What are the primary known mechanisms of resistance to Pemetrexed in cancer cell lines?
Resistance to Pemetrexed is multifactorial and can arise from several mechanisms:[3][4]
-
Increased expression of Thymidylate Synthase (TS): As the primary target of Pemetrexed, increased levels of TS protein can overcome the inhibitory effects of the drug.[5][6]
-
Decreased drug uptake: Reduced expression or function of the reduced folate carrier (SLC19A1 or RFC), the primary transporter of Pemetrexed into cells, can limit its intracellular concentration.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC11 (MRP8) and ABCG2 (BCRP), can actively pump Pemetrexed out of the cell, reducing its efficacy.[7][8][9]
-
Altered signaling pathways: Activation of survival pathways, such as the EGFR/PI3K/Akt pathway, can promote cell survival and proliferation despite Pemetrexed treatment.[5]
-
Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamation of Pemetrexed, resulting in its reduced intracellular retention and activity.[3][6]
Q3: How can I establish a Pemetrexed-resistant cell line?
Pemetrexed-resistant cell lines can be established by continuous exposure to stepwise increasing concentrations of the drug.[6] For example, parental cell lines like A549 or PC-9 can be cultured with an initial low dose of Pemetrexed, and the concentration is gradually increased as the cells develop resistance and resume proliferation.[10]
Troubleshooting Guides
Problem 1: My cells are showing unexpected resistance to Pemetrexed.
Possible Cause 1: High expression of Thymidylate Synthase (TS).
-
Troubleshooting Tip: Assess the expression level of TS in your cell line compared to a sensitive control cell line. This can be done at both the mRNA and protein level.
-
Experiment: Quantitative Real-Time PCR (qPCR) to measure TYMS mRNA levels.
-
Experiment: Western Blot to measure TS protein levels.
-
Possible Cause 2: Reduced drug uptake.
-
Troubleshooting Tip: Evaluate the expression of the reduced folate carrier (SLC19A1).
-
Experiment: qPCR to measure SLC19A1 mRNA levels.
-
Experiment: Western Blot to measure SLC19A1 protein levels.
-
Possible Cause 3: Increased drug efflux.
-
Troubleshooting Tip: Check for the overexpression of ABC transporters known to efflux Pemetrexed, such as ABCG2.
-
Experiment: qPCR to measure ABCG2 mRNA levels.
-
Experiment: Western Blot to measure ABCG2 protein levels.
-
Problem 2: I am having trouble with my cell viability assay (WST-8 or MTT) when testing Pemetrexed.
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently several times before aliquoting cells into the 96-well plate. Edge effects can be minimized by not using the outermost wells of the plate.
Possible Cause 2: Interference of Pemetrexed with the assay reagents.
-
Troubleshooting Tip: Include a "drug only" control (wells with media and Pemetrexed but no cells) to check for any direct reaction between Pemetrexed and the WST-8 or MTT reagent.
Possible Cause 3: Incorrect incubation time.
-
Troubleshooting Tip: The optimal incubation time for WST-8 or MTT can vary between cell lines. Perform a time-course experiment to determine the linear range of the assay for your specific cells.[2][11]
Problem 3: My Western blots for resistance markers are showing no or weak signal.
Possible Cause 1: Low protein expression.
-
Troubleshooting Tip: Increase the amount of protein loaded onto the gel. For whole-cell extracts, a protein load of 20-30 µg per lane is recommended, but for less abundant proteins, this may need to be increased.[3] Use a positive control cell line or tissue known to express the protein of interest.[3]
Possible Cause 2: Suboptimal antibody concentration.
-
Troubleshooting Tip: Titrate the primary antibody concentration to find the optimal dilution. Refer to the manufacturer's datasheet for recommended starting dilutions.[12]
Possible Cause 3: Inefficient protein transfer.
-
Troubleshooting Tip: Ensure proper contact between the gel and the membrane, and remove any air bubbles. Verify the transfer buffer composition and transfer conditions (time and voltage/current). A Ponceau S stain can be used to visualize the efficiency of the transfer.[13]
Problem 4: My qPCR results for resistance gene expression are not reproducible.
Possible Cause 1: Poor RNA quality.
-
Troubleshooting Tip: Use a spectrophotometer to assess RNA purity (A260/A280 ratio should be ~2.0) and an Agilent Bioanalyzer or similar to check RNA integrity (RIN value > 8 is recommended).
Possible Cause 2: Primer-dimer formation or non-specific amplification.
-
Troubleshooting Tip: Perform a melt curve analysis after the qPCR run to check for a single, specific product. Optimize the annealing temperature of your PCR cycle. Ensure your primers are specific to the target gene.
Possible Cause 3: Inappropriate reference gene selection.
-
Troubleshooting Tip: The expression of your reference gene should be stable across your experimental conditions. It is recommended to test a panel of common reference genes (e.g., GAPDH, ACTB, B2M) and use a program like geNorm or NormFinder to determine the most stable one(s) for your specific cell lines and treatments.[14]
Quantitative Data Summary
Table 1: IC50 Values of Pemetrexed in Parental and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
| Cell Line | Parental/Resistant | IC50 (µM) | Fold Resistance |
| PC-9 | Parental | 0.080 ± 0.0053 | - |
| PC-9/PEM | Resistant | 3.34 ± 0.29 | ~42 |
| A549 | Parental | 1.82 ± 0.17 | - |
| A549/PEM | Resistant | >10 (example) | >5.5 |
| H1975 | Parental | 0.080 ± 0.013 | - |
| H1975/PEM | Resistant | 3.58 ± 0.82 | ~45 |
| PC6 | Parental | ~0.1 | - |
| PC6/MTA-0.4 | Resistant | ~0.5 | 5 |
| PC6/MTA-1.6 | Resistant | ~2.3 | 23 |
| PC6/MTA-4.0 | Resistant | ~43.8 | 438 |
Data compiled from multiple sources.[15][16][17]
Table 2: Changes in Gene Expression Associated with Pemetrexed Resistance.
| Gene | Cell Line | Fold Change in mRNA Expression (Resistant vs. Parental) |
| TYMS | PC6/MTA-1.6 | 2.5 |
| TYMS | PC6/MTA-4.0 | 20 |
| TYMS | A549/PEM-1.6 | 15.1 |
| TYMS | A549/PEM-6.4 | 17.0 |
| TYMS | A549/PEM-16 | 21.2 |
| SLC19A1 | PC6/MTA-0.4 | 0.55 (decreased) |
| ABCC11 | PC-6/MTA-1.6 | 3.6 |
Data compiled from multiple sources.[1][10]
Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Add varying concentrations of Pemetrexed to the wells and incubate for the desired treatment period (e.g., 72 hours). Include untreated control wells.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11] The optimal incubation time should be determined empirically for each cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., ReverTra Ace qPCR RT Master Mix, TOYOBO).[5]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., KOD SYBR qPCR Mix, TOYOBO).[5] A typical reaction includes: 10 µL of 2x SYBR Green Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Primer Sequences:
-
Human TYMS:
-
Human SLC19A1:
-
Forward: 5'-GAACTGGACCTTCGTCATCAGC-3'
-
Reverse: 5'-GGTCAGCTTCACGATACGGAAC-3'[19]
-
-
Human ABCG2:
-
Human GAPDH (Reference):
-
-
Thermal Cycling: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[18]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene.
Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key mechanisms of resistance to Pemetrexed in cancer cells.
Caption: EGFR/Akt signaling pathway in Pemetrexed resistance.
Caption: A logical workflow for troubleshooting Pemetrexed resistance.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. amsbio.com [amsbio.com]
- 5. BIOCELL | Thymidylate synthase confers pemetrexed resistance of non-small cell lung cancer cells by EGFR/PI3K/AKT pathway [techscience.com]
- 6. origene.com [origene.com]
- 7. SLC19A1 Antibody - Novatein Biosciences [novateinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation Between Polymorphisms of the Reduced Folate Carrier Gene (SLC19A1) and Survival After Pemetrexed-Based Therapy in Non-small Cell Lung Cancer: A North Central Cancer Treatment Group-Based Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCC11/MRP8 confers pemetrexed resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. SLC19A1 and Thymidylate Synthase Polymorphisms Do not Predict Survival Outcome in Non-Small-Cell Lung Cancer Treated with Pemetrexed-Cisplatin Chemotherapy Regimen [journals.sums.ac.ir]
- 13. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of reference genes for RT-qPCR data normalisation in aging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABclonal [abclonal.co.kr]
- 16. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Convergent Akt activation drives acquired EGFR inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. ABCG2 (D5V2K) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Pemetrexed L-glutamic acid in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of Pemetrexed L-glutamic acid dosage for animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pemetrexed and how does it work?
Pemetrexed is an antifolate chemotherapy agent.[1] Its mechanism of action involves the inhibition of multiple folate-dependent enzymes essential for cell replication, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3] By disrupting these metabolic processes, pemetrexed interferes with the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA, ultimately leading to cell death.[4]
Q2: What are the common animal models used for Pemetrexed studies?
Pemetrexed has been evaluated in various animal models, primarily mice and rats, for different cancer types.[5][6][7][8] Commonly used models include:
-
Syngeneic mouse models: such as MC38 for colorectal cancer.[7]
-
Xenograft models in athymic nude mice: using human lung cancer cell lines like H2122.[8][9]
-
Orthotopic models in athymic nude rats: also with human lung cancer cell lines.[8][9]
-
Wistar and Sprague-Dawley rats: for pharmacokinetic and toxicity studies.[5][6]
Q3: How do I prepare this compound for administration to animals?
Pemetrexed is commercially available as a lyophilized powder (Pemetrexed disodium) that requires reconstitution.[10] The specific formulation for injection may vary, but a common approach involves reconstituting the powder with a suitable vehicle, such as 0.9% sodium chloride, to the desired concentration.[11] The final solution is typically a clear, colorless to slightly yellowish or yellow-greenish liquid. It is crucial to follow aseptic techniques during preparation to ensure sterility.
Q4: What are the recommended routes of administration in animal models?
The most common routes of administration for pemetrexed in animal models are:
-
Intravenous (IV): This route allows for rapid and complete distribution into the systemic circulation.[12]
-
Intraperitoneal (IP): Frequently used in rodent models for convenience and efficacy.[6][7][8][9]
-
Intrapleural: This route has been investigated to potentially increase efficacy and reduce systemic toxicity, particularly for mesothelioma models.[5]
Q5: How do I convert a human dose of Pemetrexed to an equivalent dose for my animal model?
Dose conversion between species should be based on body surface area (BSA) rather than body weight alone.[13][14] The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using allometric scaling.[13][15] A common formula is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For example, the Km for a mouse is 3 and for a human is 37. Therefore, to convert a mouse dose to a human equivalent dose, you would divide the mouse dose by approximately 12.3. Conversely, to estimate a starting dose in mice from a human dose, you would multiply the human dose by this factor.[13][15] Online calculators are also available for this purpose.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) | Dose may be too high. | Reduce the dosage or decrease the frequency of administration. Monitor animals closely for recovery. Consider co-administration of folic acid and vitamin B12 to mitigate toxicity.[17] In cases of overdose, leucovorin administration may help alleviate toxic effects.[12] |
| Precipitation in the prepared Pemetrexed solution | Solubility issues or improper reconstitution. | Pemetrexed diacid is practically insoluble in water.[18] Ensure you are using the disodium salt form, which is more soluble. Reconstitute with the recommended diluent and ensure complete dissolution before administration. |
| Inconsistent anti-tumor efficacy | Variability in drug administration, tumor model, or drug stability. | Ensure accurate and consistent dosing and administration technique. Verify the stability of your prepared pemetrexed solution; it can degrade under certain conditions.[19] Use a well-characterized and consistent tumor model. |
| Nephrotoxicity (kidney damage) | Pemetrexed is primarily excreted by the kidneys, and high doses or combination with other nephrotoxic agents can cause kidney damage.[4][20] | Monitor renal function in animals. Ensure adequate hydration. Avoid co-administration with other nephrotoxic drugs unless part of the experimental design.[4] If nephrotoxicity is observed, consider dose reduction. |
Data Presentation
Table 1: Pemetrexed Dosages in Murine Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Colorectal Cancer (MC38) | C57BL/6 | 50 or 100 mg/kg | Intraperitoneal (IP) | 5 days on, 2 days off | [7] |
| Lung Cancer (H2122 Xenograft) | Athymic Nude | 100, 200, and 300 mg/kg/day | Intraperitoneal (IP) | 10 daily doses | [8][9] |
| Group 3 Medulloblastoma | CD1 | 200 mg/kg | Intravenous (IV) | Two doses on days 3 and 10 post-implant | [21] |
| Colorectal Cancer (CT26) | BALB/c | 2.1 mg/kg | Intravenous (IV) | Once daily for 3 days | [22] |
Table 2: Pemetrexed Dosages in Rat Models
| Study Type | Rat Strain | Dosage | Administration Route | Reference |
| Pharmacokinetics | Wistar | 10 or 100 mg/kg | Intravenous (IV) or Intrapleural | [5] |
| Pharmacokinetics | Sprague-Dawley | 500, 1000, and 1500 mg/m² | Intraperitoneal (IP) | [6] |
| Efficacy (H2122 Orthotopic) | Athymic Nude | 50, 100, and 200 mg/kg/day | Intraperitoneal (IP) | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneously implant MC38 colorectal cancer cells.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 3 days after implantation).
-
Pemetrexed Preparation: Reconstitute this compound in sterile 0.9% saline.
-
Dosing and Administration: Administer Pemetrexed at 100 mg/kg via intraperitoneal (IP) injection.
-
Dosing Schedule: Treat for 5 consecutive days, followed by a 2-day break.
-
Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for the duration of the experiment or until tumors reach a predetermined size or animals show signs of toxicity.[7]
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Wistar rats.
-
Groups: Assign rats to different groups based on the route of administration (intravenous or intrapleural) and dose (e.g., 10 mg/kg or 100 mg/kg).
-
Pemetrexed Administration: Administer the designated dose via the specified route.
-
Blood Sampling: Collect serial blood samples at various time points post-administration.
-
Plasma Analysis: Separate plasma and analyze for Pemetrexed concentrations using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Parameters: Determine key parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and total body clearance (CL).[5]
Visualizations
Caption: Mechanism of action of Pemetrexed in cancer cells.
Caption: General experimental workflow for Pemetrexed efficacy studies.
References
- 1. Pemetrexed induced pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. getwelloncology.com [getwelloncology.com]
- 3. researchgate.net [researchgate.net]
- 4. A low-dose pemetrexed-cisplatin combination regimen induces significant nephrotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and the effect of heat on intraperitoneal pemetrexed using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. US20210196721A1 - Stable Pharmaceutical Formulations of Pemetrexed - Google Patents [patents.google.com]
- 11. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. drughunter.com [drughunter.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. sps.nhs.uk [sps.nhs.uk]
- 20. Renal Toxicity From Pemetrexed and Pembrolizumab in the Era of Combination Therapy in Patients With Metastatic Nonsquamous Cell NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validated RP-HPLC Methods for the Determination of Pemetrexed Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of Pemetrexed disodium, a critical anti-cancer agent. The information presented is compiled from peer-reviewed scientific literature to assist in method selection and implementation for quality control and research purposes.
Method 1: Isocratic RP-HPLC for Pemetrexed Disodium Hemipentahydrate
This method, developed for the quantitative analysis of Pemetrexed Disodium Hemipentahydrate (PDH), utilizes an isocratic elution program, offering simplicity and robustness for routine analysis.[1][2]
Method 2: Stability-Indicating Gradient RP-HPLC
This gradient RP-HPLC method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3][4] This is particularly crucial for stability studies and the analysis of samples subjected to stress conditions.
Experimental Protocols
Detailed methodologies for each of the compared RP-HPLC methods are outlined below.
Method 1: Isocratic RP-HPLC Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV/PDA detector.
-
Column: Zorbax SB C8, (4.6 x 150mm), 3.5µm particle size.[1]
-
Mobile Phase: A homogeneous mixture of 0.17% glacial acetic acid (pH adjusted to 5.3) and acetonitrile in a ratio of 89:11 (v/v).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Injection Volume: 20.0 µL.[2]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Not explicitly stated in the provided text, but UV/PDA detection was used.
Method 2: Stability-Indicating Gradient RP-HPLC Protocol
-
Chromatographic System: A standard HPLC system with a gradient elution capability and a UV detector.
-
Column: Hypersil BDS C18, 100 x 4.6mm, 3µm particle size.[3]
-
Mobile Phase: A mixture of Mobile Phase A (0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide) and Mobile Phase B (Acetonitrile). The specific gradient program was not detailed in the provided text.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Injection Volume: Not explicitly stated.
-
Column Temperature: 27°C.[3]
-
Detection Wavelength: 240 nm.[3]
-
Diluent: Methanol: water (1:1 v/v).[3]
Quantitative Data Comparison
The following table summarizes the key validation parameters for each method, allowing for a direct comparison of their performance characteristics.
| Validation Parameter | Method 1: Isocratic RP-HPLC | Method 2: Stability-Indicating Gradient RP-HPLC |
| Linearity Range | 80% to 120% of analyte concentration[1] | 0.5-1500 µg/mL[3] |
| Correlation Coefficient (R²) | 0.99992[1] | 0.9999[3] |
| Precision (%RSD) | Repeatability: 0.09%, Intermediate Precision: 0.28%[1] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Specificity | Well-separated from known and degradant impurities[1] | Degradation products well-resolved from the drug peak[3] |
Workflow and Pathway Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of RP-HPLC method development and validation.
Caption: Workflow for RP-HPLC Method Development and Validation.
This guide provides a comparative overview to aid in the selection of an appropriate RP-HPLC method for the determination of Pemetrexed disodium based on specific analytical needs. For complete and detailed protocols, it is essential to refer to the original research publications.
References
A Comparative In Vitro Analysis of Pemetrexed Disodium, the Active Moiety in Cancer Therapy
A direct in vitro comparison between Pemetrexed L-glutamic acid and Pemetrexed disodium is not available in existing scientific literature, as Pemetrexed disodium is the therapeutically active and commonly studied form of the drug. This compound is understood to be a related substance, potentially an impurity or a metabolite, rather than a direct alternative for in vitro anti-cancer studies. This guide, therefore, focuses on the extensive in vitro data available for Pemetrexed disodium, providing a comprehensive overview of its performance and the experimental protocols used for its evaluation.
Pemetrexed is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine and pyrimidine synthesis, crucial for the proliferation of cancer cells. Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.
Chemical Structures
The chemical distinction between Pemetrexed (as the free acid), Pemetrexed disodium, and this compound (Pemetrexed glutamide) is foundational to understanding their roles. Pemetrexed disodium is the salt form of the active pemetrexed molecule, enhancing its solubility for pharmaceutical formulation. This compound is a derivative where an additional L-glutamic acid molecule is linked to the glutamate portion of pemetrexed.
In Vitro Efficacy of Pemetrexed Disodium
The in vitro potency of Pemetrexed disodium has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting cell growth by 50%, is a key metric in these studies.
| Cell Line | Cancer Type | IC50 (nM) |
| H460 | Non-Small Cell Lung Cancer | Varies by study |
| MSTO-211H | Malignant Pleural Mesothelioma | 47.4 |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 94.3 |
| SNU-601 | Gastric Cancer | 17 |
| SNU-16 | Gastric Cancer | 36 |
| SNU-1 | Gastric Cancer | 36 |
| SNU-484 | Gastric Cancer | Data not specified |
| SNU-638 | Gastric Cancer | Data not specified |
| SNU-668 | Gastric Cancer | Data not specified |
| SNU-5 | Gastric Cancer | 10,700 |
| SNU-620 | Gastric Cancer | >50,000 |
| CCRF-CEM | Leukemia | 25 |
| GC3/C1 | Colon Carcinoma | 34 |
| HCT-8 | Ileocecal Carcinoma | 220 |
Pemetrexed Signaling Pathway
Pemetrexed exerts its cytotoxic effects by interfering with the folate metabolism pathway, which is essential for nucleotide synthesis.
Caption: Pemetrexed mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of anti-cancer agents. Below are representative protocols for key assays used to evaluate the efficacy of Pemetrexed disodium.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of Pemetrexed disodium in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Expose the cells to various concentrations of Pemetrexed disodium for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of Pemetrexed on its target enzymes.
Thymidylate Synthase (TS) Inhibition Assay:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, formaldehyde, EDTA, and 2-mercaptoethanol.
-
Enzyme and Substrates: Add recombinant human TS enzyme, dUMP, and the folate substrate (6R)-5,10-methylenetetrahydrofolate to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of Pemetrexed polyglutamates (the active intracellular form).
-
Reaction Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, the product of the TS reaction.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the inhibition constant (Ki).
Dihydrofolate Reductase (DHFR) Inhibition Assay:
-
Reaction Mixture: Prepare a potassium phosphate buffer containing KCl and 2-mercaptoethanol.
-
Enzyme and Substrates: Add recombinant human DHFR enzyme, NADPH, and dihydrofolate to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Pemetrexed polyglutamates.
-
Reaction Monitoring: Monitor the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of dihydrofolate to tetrahydrofolate.
-
Data Analysis: Determine the rate of NADPH consumption at each inhibitor concentration to calculate the Ki value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of an anti-cancer compound like Pemetrexed.
Caption: General workflow for in vitro studies.
Comparative Efficacy of Pemetrexed Salts in Cancer Research: A Guide for Researchers
A comprehensive analysis of Pemetrexed salts for cancer research, detailing their mechanism of action, comparative physicochemical properties, and relevant experimental protocols.
Introduction
Data Presentation: Physicochemical Properties of Pemetrexed Salts
The selection of a specific salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the drug's solubility, stability, and bioavailability, which in turn can affect its therapeutic efficacy and safety profile. While direct comparative efficacy data between Pemetrexed salts is scarce, a comparison of their known physicochemical properties can provide valuable insights for researchers.
| Property | Pemetrexed Disodium | Pemetrexed Ditromethamine | Pemetrexed Diacid |
| Molecular Formula | C₂₀H₁₉N₅Na₂O₆ | C₂₈H₄₁N₇O₁₂ | C₂₀H₂₁N₅O₆ |
| Molecular Weight | 471.37 g/mol | 671.66 g/mol | 427.41 g/mol |
| Solubility | Water-soluble.[6] The heptahydrate form is more stable than the 2.5 hydrate form.[7] | Information not readily available in comparative studies. | Poorly soluble in water.[6] |
| Stability | The lyophilized powder is stable.[8] Reconstituted solutions have limited stability at room temperature.[8] Can be stabilized in aqueous solutions with antioxidants like N-acetylcysteine.[9] | Information not readily available in comparative studies. | Serves as a key intermediate in the synthesis of Pemetrexed salts.[10] |
| Hygroscopicity | The initial 2.5 hydrate form was reported to be hygroscopic.[7] The more stable heptahydrate form is used in the commercial formulation.[10] | Information not readily available in comparative studies. | Not typically used as a final drug product. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the efficacy of anticancer agents. Below are representative protocols for key in vitro and in vivo experiments used to evaluate Pemetrexed's efficacy.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Plate cancer cell lines (e.g., A549 for NSCLC, MSTO-211H for mesothelioma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the Pemetrexed salt solutions in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the Pemetrexed solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).[12][13]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13][14]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume using calipers (Volume = 0.5 × length × width²).
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control and Pemetrexed salt treatment groups.
-
Drug Administration: Administer the Pemetrexed salt solution to the mice via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., 500 mg/m² once every 21 days, which is the clinical dosing schedule).[4][15]
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated groups and the control group.
Mandatory Visualization
Pemetrexed Signaling Pathway
Pemetrexed exerts its anticancer effects by targeting multiple key enzymes in the folate metabolic pathway.
Caption: Mechanism of action of Pemetrexed.
Experimental Workflow for Comparing Pemetrexed Salt Efficacy
A logical workflow is essential for the systematic comparison of different drug formulations.
Caption: Workflow for comparing Pemetrexed salt efficacy.
References
- 1. Pemetrexed in the treatment of advanced non-small-cell lung cancer: a review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemetrexed disodium (new anticancer drug) significantly increases the length of survival, as well as relieves symptoms of mesothelioma | Cochrane [cochrane.org]
- 3. Pemetrexed - Wikipedia [en.wikipedia.org]
- 4. Pemetrexed disodium: a novel antifolate clinically active against multiple solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. wjpls.org [wjpls.org]
- 12. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 15. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Pemetrexed L-glutamic acid's Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of Pemetrexed L-glutamic acid and its polyglutamated forms against key enzymes in the folate pathway. The performance is contrasted with other notable antifolate agents, Methotrexate and Raltitrexed. All quantitative data is supported by experimental findings from peer-reviewed literature to facilitate informed decisions in drug development and research.
Executive Summary
Pemetrexed is a multi-targeted antifolate agent that primarily inhibits thymidylate synthase (TS), and to a lesser extent, dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] This inhibition disrupts the de novo synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell death.[4] A key feature of Pemetrexed is its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are more potent inhibitors and are retained within the cell for longer periods, enhancing the drug's efficacy.[5] This guide presents a cross-validation of Pemetrexed's enzymatic inhibition, comparing its activity with that of Methotrexate, a potent DHFR inhibitor, and Raltitrexed, a specific TS inhibitor.
Comparative Enzymatic Inhibition
The inhibitory activity of Pemetrexed and its comparators is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following tables summarize the Ki values for the monoglutamate and polyglutamate forms of Pemetrexed, as well as for Methotrexate and Raltitrexed, against their target enzymes.
| Inhibitor | Target Enzyme | Ki (nM) |
| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 109 |
| Dihydrofolate Reductase (DHFR) | 7 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | |
| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 |
| Dihydrofolate Reductase (DHFR) | >200 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 | |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 26 |
| Raltitrexed | Thymidylate Synthase (TS) | 9 (IC50) |
| Dihydrofolate Reductase (DHFR) (T. brucei) | 70.4 ± 7.2 |
Data Interpretation:
-
Pemetrexed Polyglutamation: The pentaglutamate form of Pemetrexed is a significantly more potent inhibitor of TS (approximately 84-fold) and GARFT (approximately 143-fold) compared to its monoglutamate form.[1]
-
Primary Target: Pemetrexed, particularly in its polyglutamated form, is a highly potent inhibitor of TS, with a Ki value in the low nanomolar range.
-
Comparative Potency: While Pemetrexed (monoglutamate) is a more potent inhibitor of DHFR than Methotrexate, its polyglutamated form shows weaker DHFR inhibition.[2] Raltitrexed is a potent TS inhibitor with a reported IC50 value of 9 nM.[6]
Mechanism of Action and Signaling Pathways
Pemetrexed and other antifolates disrupt the folate metabolism pathway, which is crucial for nucleotide biosynthesis. The following diagram illustrates the key enzymes in this pathway and the points of inhibition by Pemetrexed, Methotrexate, and Raltitrexed.
Caption: Folate metabolism pathway and sites of antifolate inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to determine the enzymatic inhibition constants.
Thymidylate Synthase (TS) Inhibition Assay
Principle: The activity of TS is typically measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is a spectrophotometric assay that follows the change in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), dUMP, and CH2THF.
-
Enzyme and Inhibitor Incubation: Recombinant human TS enzyme is pre-incubated with varying concentrations of the inhibitor (Pemetrexed, Raltitrexed) for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition equations).
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is determined by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is measured.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), DHF, and NADPH.
-
Enzyme and Inhibitor Incubation: Recombinant human DHFR enzyme is pre-incubated with different concentrations of the inhibitor (Pemetrexed, Methotrexate).
-
Reaction Initiation: The reaction is started by the addition of the enzyme-inhibitor complex to the reaction mixture.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is recorded over time.
-
Data Analysis: Initial velocities are determined from the linear phase of the reaction. The Ki values are calculated by analyzing the inhibition data using appropriate kinetic models.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
Principle: The activity of GARFT is assayed by monitoring the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using a folate cofactor as the formyl donor. A common spectrophotometric assay follows the formation of a product that absorbs at a specific wavelength.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), GAR, and the folate cofactor (e.g., 10-formyl-5,8-dideazafolate).
-
Enzyme and Inhibitor Incubation: Recombinant human GARFT enzyme is pre-incubated with various concentrations of the inhibitor (Pemetrexed).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Spectrophotometric Measurement: The increase in absorbance at a specific wavelength (e.g., 295 nm) corresponding to the formation of the product is monitored over time.
-
Data Analysis: Initial reaction rates are calculated, and the Ki value is determined by fitting the data to a suitable enzyme inhibition model.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic inhibition of the compounds discussed in this guide.
Caption: General workflow for enzymatic inhibition assays.
References
A Comparative Guide to Stability-Indicating Methods for Pemetrexed L-glutamic acid
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of the development process. This guide provides a detailed comparison of stability-indicating analytical methods for Pemetrexed, a multi-targeted antifolate drug used in the treatment of various cancers. The focus is on validated methods that can accurately quantify the drug in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product.
Comparison of Analytical Methods
The most common analytical techniques for stability testing of Pemetrexed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Both methods are powerful for separating and quantifying the active pharmaceutical ingredient (API) and its impurities.
High-Performance Liquid Chromatography (HPLC) has been a robust and reliable workhorse in pharmaceutical analysis for decades. It is well-established, and numerous validated methods exist for Pemetrexed analysis.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing material and higher pressures.[1][2] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[1][2]
Below is a comparative summary of validated HPLC and UPLC methods for Pemetrexed analysis.
| Parameter | HPLC Method 1[3] | HPLC Method 2[4] | UPLC Method[5] |
| Column | Zorbax SB C8 (4.6 x 150mm), 3.5µm | Hypersil BDS C18 (100 x 4.6mm), 3µm | Aquity BEH C18 |
| Mobile Phase | 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11) | 0.02M sodium dihydrogen phosphate with 0.1% HCOOH (pH 3.8) and Acetonitrile (40:60 v/v) | A: 0.1% ortho-phosphoric acid, B: Acetonitrile (gradient) |
| Flow Rate | 2.0 mL/min | 1.2 mL/min | Not specified |
| Detection | UV/PDA | 240 nm | 230 nm |
| Linearity (r²) | 0.99992 | 0.9999 | > 0.999 |
| Precision (%RSD) | 0.22 (overall) | Not specified | Within limits |
| Accuracy (% Recovery) | Not specified | Not specified | Within limits (50-150%) |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Typical Stress Conditions for Pemetrexed:
-
Acid Degradation: Treatment with 1 M hydrochloric acid and heated at 70°C for 24 hours.[6]
-
Base Degradation: Treatment with 1 M sodium hydroxide and heated at 70°C for 1 hour.[6]
-
Oxidative Degradation: Treatment with hydrogen peroxide (30% w/w) at ambient temperature for 3 days.[6][7]
-
Thermal Degradation: Exposure to heat.[8]
-
Photolytic Degradation: Exposure to light.[8]
One study found that after forced degradation, the pemetrexed concentration was 82.66% after acid treatment, 91.96% after alkali treatment, and 73.9% after oxidative treatment.[6] The total secondary peak areas increased to 9.7% (acidic), 5.15% (alkali), and 16.22% (oxidative), indicating significant degradation.[6] Another study confirmed that oxidation is the primary degradation pathway for pemetrexed in aqueous solutions.[7]
Pemetrexed Degradation Pathway
Stress testing has revealed that Pemetrexed degrades primarily through oxidation and hydrolysis.[8][9] Six of the seven major degradation products identified in one study were a result of oxidation, with one resulting from hydrolysis.[8]
Pemetrexed Degradation Pathways
Experimental Workflow for Method Validation
A typical workflow for validating a stability-indicating method for Pemetrexed follows the guidelines of the International Council on Harmonisation (ICH).
Method Validation Workflow
Conclusion
Both HPLC and UPLC are suitable for the stability-indicating analysis of Pemetrexed, with UPLC offering advantages in speed and sensitivity. The choice of method will depend on the specific needs and resources of the laboratory. A thoroughly validated method, including comprehensive forced degradation studies, is crucial for ensuring the quality and stability of Pemetrexed drug products. The data presented in this guide provides a foundation for researchers to select and implement an appropriate stability-indicating method for their specific application.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jddtonline.info [jddtonline.info]
- 5. japsonline.com [japsonline.com]
- 6. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baertschiconsulting.com [baertschiconsulting.com]
A Comparative Guide to Analytical Methods for Pemetrexed and L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification and characterization of Pemetrexed and its related substance, L-glutamic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data from published literature.
Overview of Analytical Techniques
The analysis of Pemetrexed, a multi-targeted antifolate drug, and the quantification of potential impurities such as L-glutamic acid are critical for ensuring drug quality, safety, and efficacy. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most prevalent. This guide will focus on comparing the following methods:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely used method for the routine analysis of Pemetrexed in bulk drug and pharmaceutical formulations.
-
Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection (IP-RP-HPLC-UV-ELSD): A specialized method developed for the simultaneous determination of Pemetrexed and L-glutamic acid.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method for the quantification of Pemetrexed, particularly in biological matrices at low concentrations.
Quantitative Data Comparison
The performance of different analytical methods for Pemetrexed and L-glutamic acid is summarized in the table below. The data is compiled from various validation studies and presented to facilitate a direct comparison of key analytical parameters.
| Parameter | RP-HPLC-UV for Pemetrexed [1] | IP-RP-HPLC-UV-ELSD for Pemetrexed [2] | IP-RP-HPLC-UV-ELSD for L-glutamic acid [2] | UPLC-MS/MS for Pemetrexed [3][4] |
| Linearity Range | 20-120 µg/mL | 0.4-0.6 mg/mL | 0.005-0.025 mg/mL | 0.0250–25.0 μg/L |
| Correlation Coefficient (r²) | 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.80-101.87% | Within ±3% of target | Not explicitly stated | 96.5% |
| Precision (%RSD) | Intra-day: 0.21-0.68%, Inter-day: 0.44-0.88% | < 5% | Not explicitly stated | < 8.8% |
| Limit of Detection (LOD) | 0.445 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.348 µg/mL | Not explicitly stated | Not explicitly stated | 0.025 μg/L |
Experimental Workflows and Signaling Pathways
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Pemetrexed and L-glutamic acid in a pharmaceutical sample.
References
A Comparative Guide to Isotopic Labeling of Pemetrexed for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Methyl Pemetrexed L-Glutamic Acid-D3 and other isotopically labeled analogs of Pemetrexed for use in research and development. The focus is on the application of these compounds in isotopic labeling experiments, particularly for quantitative bioanalysis using mass spectrometry.
Introduction to Isotopic Labeling in Pemetrexed Research
Isotopic labeling is a powerful technique used to trace the fate of molecules in biological systems. By replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), researchers can differentiate the labeled compound from its endogenous or unlabeled counterparts. This is particularly valuable in pharmacokinetic (PK) and drug metabolism studies. For a drug like Pemetrexed, an antifolate agent used in cancer chemotherapy, understanding its metabolic pathway and quantifying its concentration in biological matrices is crucial for optimizing dosing and assessing efficacy and toxicity.[1][2][3]
Stable isotope-labeled versions of Pemetrexed, such as N-Methyl this compound-D3 and ¹³C-labeled Pemetrexed, serve as ideal internal standards in quantitative mass spectrometry-based assays.[4] Their near-identical chemical and physical properties to the unlabeled drug ensure they behave similarly during sample preparation and analysis, correcting for variability and improving the accuracy and precision of quantification.[5]
Comparison of Isotopically Labeled Pemetrexed Analogs
The choice of an isotopically labeled internal standard can impact the performance of a bioanalytical method. Here, we compare N-Methyl this compound-D3 with a commonly used alternative, [¹³C₅]-Pemetrexed.
| Feature | N-Methyl this compound-D3 | [¹³C₅]-Pemetrexed | Unlabeled Pemetrexed (as its own standard) |
| Isotopic Label | Deuterium (D₃) | Carbon-13 (¹³C₅) | None |
| Mass Shift | +3 Da | +5 Da | 0 Da |
| Potential for Isotopic Exchange | Low, but possible under certain pH and temperature conditions. | Extremely low; C-C bonds are highly stable. | Not applicable |
| Chromatographic Co-elution | Expected to co-elute almost perfectly with unlabeled Pemetrexed. | Expected to co-elute almost perfectly with unlabeled Pemetrexed. | Perfect co-elution. |
| Use as Internal Standard | Suitable for quantitative LC-MS/MS assays. | Excellent for quantitative LC-MS/MS assays, often considered the "gold standard".[4] | Not ideal; cannot correct for matrix effects or extraction variability as effectively as a stable isotope-labeled standard. |
| Commercial Availability | Available from specialized chemical suppliers.[6] | Available from specialized chemical suppliers.[4] | Widely available as the active pharmaceutical ingredient. |
Table 1: Comparison of Pemetrexed Analogs for Isotopic Labeling.
Experimental Data: Performance in Bioanalytical Assays
| Parameter | Result |
| Linearity Range | 0.0250 – 25.0 µg/L |
| Accuracy | 96.5% |
| Within-day Precision (CV) | < 8.8% |
| Between-day Precision (CV) | < 8.8% |
| Extraction Recovery | 59 ± 1% |
Table 2: Performance of a UPLC-MS/MS Assay for Pemetrexed using [¹³C₅]-Pemetrexed Internal Standard.[4]
Experimental Protocols
Protocol 1: Quantitative Analysis of Pemetrexed in Human Plasma using UPLC-MS/MS
This protocol is adapted from a validated method for Pemetrexed quantification.[4]
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add 25 µL of internal standard working solution ([¹³C₅]-Pemetrexed or N-Methyl this compound-D3).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) plate.
-
Wash the SPE plate with 200 µL of 2% formic acid followed by 200 µL of methanol.
-
Elute the analyte and internal standard with 100 µL of a mixture of acetonitrile, methanol, and 25% ammonia (45:45:10 v/v/v).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions:
-
Pemetrexed: m/z 428.1 → 281.1
-
[¹³C₅]-Pemetrexed: m/z 433.1 → 281.1
-
N-Methyl this compound-D3: m/z 431.1 → 281.1 (projected)
-
Visualizing Pemetrexed's Mechanism of Action and Metabolism
The following diagrams illustrate the key pathways involving Pemetrexed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy with vinorelbine: implications for further optimisation of pemetrexed schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
Reproducibility of Pemetrexed L-glutamic acid Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of Pemetrexed L-glutamic acid, offering insights into its performance relative to its more commonly used salt form, Pemetrexed disodium, and another antifolate agent, Raltitrexed. The information presented herein is intended to assist researchers in designing robust experiments and interpreting results with a clear understanding of potential variabilities.
Executive Summary
Pemetrexed is a multitargeted antifolate drug crucial in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. While frequently utilized in its disodium salt form for enhanced solubility and stability, the parent compound, this compound, is also a subject of research. This guide explores the factors influencing the reproducibility of experimental results with this compound, presents comparative data, and provides detailed experimental protocols to ensure consistency across studies.
Data Presentation: Comparative Analysis
The following tables summarize key physicochemical properties and in vitro efficacy data for this compound, Pemetrexed disodium, and Raltitrexed. Understanding these differences is critical for experimental design and data interpretation.
Table 1: Physicochemical Properties
| Property | This compound | Pemetrexed disodium heptahydrate | Raltitrexed |
| Molecular Formula | C20H21N5O6 | C20H19N5Na2O6 · 7H2O | C21H22N4O6S |
| Molecular Weight | 427.41 g/mol | 597.49 g/mol | 458.5 g/mol |
| Solubility | Sparingly soluble in water. Soluble in 1 M HCl (100 mg/ml) | Soluble in water (30 mg/mL) and DMSO (up to 100 mM)[1][2] | Information not readily available |
| Stability in Solution | Aqueous solutions can form pyrrolidonecarboxylic acid over time, accelerated by heat. | Stable in 0.9% NaCl for 24 hours at 2-8°C or 25°C.[2] Stock solutions in DMSO are stable for up to 6 months at -20°C.[1] | Information not readily available |
Table 2: Comparative In Vitro Efficacy (IC50 Values in µM)
| Cell Line | Pemetrexed | Raltitrexed |
| A549 (Lung Carcinoma) | 0.03 - 0.1[3][4] | ~1 (estimated from graphical data)[5] |
| H460 (Large Cell Lung Cancer) | ~0.05[6] | Information not readily available |
| MSTO-211H (Mesothelioma) | 0.0318[7] | Information not readily available |
| TCC-MESO-2 (Mesothelioma) | 0.0323[7] | Information not readily available |
| PC9 (Lung Adenocarcinoma) | ~0.01[8] | Information not readily available |
| H1975 (Lung Adenocarcinoma) | ~0.02[3] | Information not readily available |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
To enhance the reproducibility of studies involving Pemetrexed, detailed and standardized protocols are essential. Below are methodologies for key experiments.
Preparation of Pemetrexed Stock Solutions
a) Pemetrexed disodium:
-
To prepare a 10 mM stock solution, dissolve the appropriate weight of Pemetrexed disodium in fresh, anhydrous DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
b) this compound:
-
Due to its lower solubility in common solvents, preparation requires careful attention.
-
For cell culture experiments, it is advisable to dissolve this compound directly in the cell culture medium at the desired final concentration, rather than preparing a concentrated stock in a solvent like DMSO where solubility is limited.[9]
-
If a stock solution is necessary, solubilization in 1 M HCl is possible, but this is not compatible with direct use in cell culture. Neutralization and dilution would be required, which could introduce variability.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of Pemetrexed.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Pemetrexed (either form) and Raltitrexed in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps to analyze the effect of Pemetrexed on the mTOR signaling pathway.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualization
Pemetrexed's Mechanism of Action and Impact on mTOR Signaling
Pemetrexed exerts its anticancer effects by inhibiting multiple folate-dependent enzymes, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[10] This disruption of folate metabolism leads to the inhibition of purine and pyrimidine synthesis, ultimately causing cell cycle arrest and apoptosis. Furthermore, by inhibiting AICART, Pemetrexed can lead to the accumulation of ZMP, an activator of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Caption: Pemetrexed's multitargeted inhibition of folate metabolism and the mTOR pathway.
Experimental Workflow for Comparing Pemetrexed Formulations
To ensure reproducible and comparable results when evaluating different forms of Pemetrexed, a standardized experimental workflow is crucial. This diagram outlines the key steps from compound preparation to data analysis.
Caption: Standardized workflow for comparing the in vitro efficacy of Pemetrexed formulations.
References
- 1. cellagentech.com [cellagentech.com]
- 2. drugfuture.com [drugfuture.com]
- 3. allmpus.com [allmpus.com]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 5. Raltitrexed-Modified Gold and Silver Nanoparticles for Targeted Cancer Therapy: Cytotoxicity Behavior In Vitro on A549 and HCT-116 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of Cisplatin and Pemetrexed Effects in Malignant Pleural Mesothelioma 3D Culture Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pemetrexed Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pemetrexed L-glutamic acid
For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic agents like Pemetrexed L-glutamic acid is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols minimizes occupational exposure and prevents the release of active pharmaceutical ingredients into the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure laboratory environment.
Pemetrexed is a potent antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication.[1][2] Due to its cytotoxic nature, it is classified as a hazardous drug and requires special handling and disposal procedures.[3][4]
Hazard Identification and Safety Data
Understanding the hazards associated with Pemetrexed is the first step in safe handling and disposal. The Safety Data Sheet (SDS) provides crucial information on its physical and chemical properties, as well as its potential health effects.
Key Hazards:
-
Health Hazards: Pemetrexed is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[5][6] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Environmental Hazards: It is considered harmful to aquatic life.[6] Therefore, it is crucial to prevent its discharge into drains, water courses, or onto the ground.[6][7]
| Parameter | Information | Source |
| Chemical Name | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | [5] |
| CAS Number | 150399-23-8 (for Pemetrexed Disodium) | [6] |
| Physical State | Solid (often a white to off-white lyophilized powder) | [8] |
| Solubility | Soluble in water | [8] |
| Storage Temperature | Recommended storage at 4°C, sealed away from light and moisture. In solvent, -80°C for 6 months or -20°C for 1 month. | [9] |
| Stability | Degrades in acid, base, and oxidative stress conditions. Photostability testing did not show significant changes. | [10] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific policies and local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is imperative to don the appropriate PPE to prevent exposure.
-
Gloves: Wear two pairs of chemotherapy-approved gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye and Face Protection: Safety glasses or goggles and a face shield.
-
Respiratory Protection: An N95 respirator or higher, especially if there is a risk of aerosolization.[11]
2. Segregation and Collection of Waste: All materials that have come into contact with Pemetrexed must be treated as cytotoxic waste.
-
Sharps: Needles, syringes, and other sharps should be placed directly into a designated, puncture-resistant sharps container labeled "Cytotoxic Waste." Do not recap, bend, or break needles.[7]
-
Solid Waste: Contaminated items such as vials (including empty ones), gloves, gowns, bench paper, and other disposable materials should be placed in a leak-proof, sealable plastic bag or container clearly labeled as "Cytotoxic Waste."[7][11]
-
Liquid Waste: Unused or expired solutions of Pemetrexed should not be poured down the drain.[6][7] They must be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container.
3. Decontamination of Work Surfaces: Thoroughly decontaminate all surfaces and equipment that may have come into contact with Pemetrexed.
-
Use a suitable decontamination solution, such as a high-pH cleaning agent, followed by a rinse with sterile water. The immediate laboratory work area should be cleaned with water and detergent soap when experimental procedures are completed.[12]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.[13]
4. Final Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Clearly label all containers with the words "Cytotoxic Waste" and any other information required by your institution or waste disposal vendor.
5. Storage and Disposal:
-
Store the sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal must be carried out by a licensed hazardous waste contractor in accordance with all applicable local, state, and federal regulations.[9] This typically involves incineration at high temperatures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposal.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from the risks associated with this potent cytotoxic compound. Continuous education and training on these protocols are essential for all laboratory staff involved in the handling of such hazardous materials.[13]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pfizermedical.com [pfizermedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Pemetrexed L-glutamic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of cytotoxic agents like Pemetrexed L-glutamic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent skin contact, inhalation, and ingestion. Pemetrexed is classified as a hazardous drug, and stringent adherence to safety protocols is mandatory.
Gloves: Double gloving with chemotherapy-tested gloves is the standard recommendation.[1][2] These gloves should be powder-free and have been tested according to the ASTM D6978-05 standard, which assesses the resistance of medical gloves to permeation by chemotherapy drugs.[3][4][5][6] Nitrile gloves are often preferred over latex to avoid potential allergies.[3] Gloves should be changed regularly, at least every hour, and immediately if they become contaminated, torn, or punctured.[2]
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][6] This prevents contamination of personal clothing. Gowns should be changed according to the level of exposure or at least every 2-3 hours.
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes and aerosols.[7][8]
Respiratory Protection: A NIOSH-approved respirator is necessary when there is a risk of generating aerosols or handling the powdered form of the compound.[9][10] For most laboratory-scale manipulations within a certified chemical fume hood or biological safety cabinet, a standard N95 respirator may be sufficient.[8] In situations with a higher risk of aerosolization or spills, a powered air-purifying respirator (PAPR) may be warranted.[10]
Additional Protection: Protective shoe covers and a head covering should also be used to minimize the risk of contamination.[3]
Quantitative Data for PPE Selection
The selection of appropriate PPE should be guided by quantitative data on its protective capabilities. The following table summarizes key data for consideration.
| PPE Component | Specification/Standard | Quantitative Data | Source(s) |
| Gloves | ASTM D6978-05 Tested | Pemetrexed (25 mg/ml): >240 minutes breakthrough time for Kimtech Prizm Multi-Layered Exam Glove. | [3] |
| General Recommendation | When only brief contact is expected, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes according to EN 374) is recommended. | [3] | |
| Occupational Exposure Limit | Eli Lilly & Company (LEG) | CEL TWA: 0.3 microgram/m3. Excursion Limit: 3.6 microgram/m3 for no more than a total of 30 minutes. | [10] |
CEL TWA: Ceiling Time-Weighted Average
Experimental Protocol: ASTM D6978 - Assessment of Medical Glove Resistance to Permeation by Chemotherapy Drugs
The ASTM D6978 standard provides a rigorous methodology for evaluating the resistance of medical glove materials to permeation by chemotherapy drugs. This protocol is essential for validating the protective capabilities of gloves used for handling substances like Pemetrexed.
Objective: To determine the breakthrough time of a chemotherapy drug through a glove material under conditions of continuous contact.
Methodology:
-
Test Specimen: A sample of the glove material is placed in a permeation cell, acting as a barrier between a challenge chemical (the chemotherapy drug) and a collection medium.
-
Challenge Chemical: A solution of the chemotherapy drug at a clinically relevant concentration is introduced to one side of the glove material.
-
Collection Medium: A fluid (gas or liquid) is circulated on the other side of the glove material to collect any of the drug that permeates through.
-
Sampling and Analysis: The collection medium is continuously or periodically sampled and analyzed using sensitive analytical techniques (e.g., chromatography) to detect the presence of the chemotherapy drug.
-
Breakthrough Time: The normalized breakthrough time is defined as the time from the initial contact of the drug with the glove material until the drug is detected in the collection medium at a specified permeation rate (typically 0.01 µg/cm²/min).[5]
-
Test Conditions: The test is conducted at a temperature of 35 ± 2°C to simulate the effect of body heat on the glove material.[5]
Operational and Disposal Plans
Handling:
-
All handling of this compound, especially in powdered form, should be conducted within a certified Class II Biological Safety Cabinet or a chemical fume hood to minimize aerosol generation.[10]
-
Use a disposable, plastic-backed absorbent pad to cover the work surface.[8]
-
Employ Luer-lock fittings and closed-system transfer devices (CSTDs) when preparing solutions to prevent leaks and spills.[11]
-
Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Spill Management:
-
A dedicated cytotoxic spill kit should be readily available in any area where Pemetrexed is handled.[9]
-
The spill kit should contain, at a minimum: two pairs of chemotherapy gloves, a disposable gown, shoe covers, safety goggles, a respirator, absorbent pads, and clearly labeled hazardous waste disposal bags.[1]
-
In the event of a spill, the area should be immediately cordoned off.
-
Personnel involved in the cleanup must wear the full complement of PPE.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
All contaminated materials should be placed in the designated hazardous waste bags.
-
The area should be decontaminated with an appropriate cleaning agent.
Disposal:
-
All materials that come into contact with Pemetrexed, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.
-
Dispose of all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.
-
Follow all institutional, local, and federal regulations for the disposal of cytotoxic waste.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. wellbefore.com [wellbefore.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 6. spinadental.com [spinadental.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
